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Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Technical Guide for Structural Assignment

Executive Summary In modern drug development and synthetic organic chemistry, bifunctional building blocks like 4-(2-Nitrophenoxy)but-2-yn-1-ol are highly valued for their utility in click-chemistry applications and as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic organic chemistry, bifunctional building blocks like 4-(2-Nitrophenoxy)but-2-yn-1-ol are highly valued for their utility in click-chemistry applications and as precursors for complex heterocycles (such as benzoxazines)[1]. The molecule features a highly polarized 2-nitrophenoxy aromatic system conjugated with a rigid, linear but-2-yn-1-ol aliphatic chain[2]. Accurate structural assignment via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to verify synthetic success and purity.

This whitepaper provides an authoritative, deep-dive analysis of the ¹H and ¹³C NMR chemical shifts for 4-(2-Nitrophenoxy)but-2-yn-1-ol. By deconstructing the electronic and anisotropic effects governing the molecule, we establish a self-validating framework for spectral interpretation that goes beyond empirical matching, focusing instead on the fundamental causality of nuclear shielding.

Structural Deconstruction & Mechanistic Causality

To accurately predict and assign the NMR spectra of 4-(2-Nitrophenoxy)but-2-yn-1-ol, the molecule must be analyzed as two interacting electronic domains:

The 2-Nitrophenoxy Domain

The aromatic ring is subjected to competing electronic effects from the nitro (-NO₂) and ether (-O-) substituents:

  • Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. This severely depletes electron density at the ortho (H3/C3) and para (H5/C5) positions, reducing local diamagnetic shielding and driving these nuclei downfield (higher ppm)[3]. The quaternary carbon directly attached to the nitro group (C2) is heavily deshielded, typically resonating near 139–140 ppm[1].

  • Ether Linkage (-O-R): The oxygen atom withdraws electron density inductively (-I) but donates electron density into the ring via resonance (+M). The resonance effect dominates at the ortho (H6/C6) and para (H4/C4) positions relative to the oxygen, shielding these nuclei and pushing them upfield[3].

The But-2-yn-1-ol Domain

The aliphatic chain (-O-CH₂-C≡C-CH₂-OH) is governed by diamagnetic anisotropy and inductive deshielding:

  • Alkyne Anisotropy: The cylindrical π-electron cloud of the carbon-carbon triple bond circulates in the applied magnetic field, creating a shielding cone along the bond axis and a deshielding zone perpendicular to it. The propargylic protons (H1' and H4') reside in this deshielding zone, causing them to resonate at higher frequencies than standard alkanes.

  • Inductive Deshielding: The C4' protons are directly adjacent to the highly electronegative aryloxy oxygen, shifting them further downfield (~4.85 ppm) compared to the C1' protons (~4.30 ppm), which are adjacent to a less strongly withdrawing hydroxyl group[2].

ElectronicEffects Nitro Nitro Group (-NO2) Strong -I, -M Effects H3 H3 (ortho to NO2) Deshielded (~7.85 ppm) Nitro->H3 Electron Withdrawal Ether Ether Oxygen (-O-) Strong +M, -I Effects H6 H6 (ortho to O) Shielded (~7.20 ppm) Ether->H6 Electron Donation Propargyl Propargylic Protons Deshielded (~4.85 ppm) Ether->Propargyl Inductive Deshielding Alkyne Alkyne Core (-C≡C-) Diamagnetic Anisotropy Alkyne->Propargyl Anisotropic Effect

Fig 1: Electronic and anisotropic effects governing NMR chemical shifts in the target molecule.

Quantitative Data Presentation: Chemical Shift Assignments

The following tables summarize the predicted high-resolution NMR data for 4-(2-Nitrophenoxy)but-2-yn-1-ol, grounded in comparative literature values for 2-nitrophenyl ethers[3] and aryloxybutynols[2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityJ (Hz)IntegrationCausality / Assignment Logic
H3 (Ar)7.85dd8.1, 1.61HStrong -I and -M deshielding from the ortho-NO₂ group.
H5 (Ar)7.55ddd8.5, 7.4, 1.61H-M deshielding from the para-NO₂ group.
H6 (Ar)7.20dd8.5, 1.21H+M shielding from the ortho-ether oxygen.
H4 (Ar)7.05td7.4, 1.21H+M shielding from the para-ether oxygen.
H4' (CH₂)4.85t1.82HDeshielded by adjacent ether oxygen and alkyne anisotropy.
H1' (CH₂)4.30dt6.0, 1.82HDeshielded by adjacent hydroxyl oxygen and alkyne anisotropy.
OH 1.80t6.01HConcentration-dependent exchangeable proton.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeCausality / Assignment Logic
C1 (Ar)151.3CqDirectly bonded to electronegative ether oxygen[3].
C2 (Ar)139.5CqDirectly bonded to electron-withdrawing nitro group[1].
C5 (Ar)134.0CHPara to NO₂, experiencing resonance deshielding[3].
C3 (Ar)125.9CHOrtho to NO₂, deshielded by strong inductive effects[3].
C4 (Ar)121.7CHPara to ether oxygen, resonance shielded[3].
C6 (Ar)115.2CHOrtho to ether oxygen, strongly resonance shielded[3].
C2' (Alkyne)84.5Cqsp-hybridized, shifted by proximity to the hydroxyl group.
C3' (Alkyne)81.0Cqsp-hybridized, shifted by proximity to the aryloxy group.
C4' (CH₂)57.5CH₂Deshielded by ether oxygen (-I effect).
C1' (CH₂)51.2CH₂Deshielded by hydroxyl oxygen (-I effect).

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, state-of-the-art facilities across Taiwan's leading research institutes employ self-validating workflows . A self-validating NMR protocol ensures that experimental data internally confirms the proposed structure without relying solely on external prediction.

Step-by-Step Acquisition & Processing Workflow
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solubility for moderately polar organic molecules. TMS acts as an internal standard (δ 0.00 ppm) to calibrate the chemical shift axis, ensuring absolute shift accuracy.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels, followed by precise gradient shimming.

    • Causality: High-fidelity shimming ensures a homogeneous magnetic field, which is critical for resolving the fine long-range coupling (J ~ 1.8 Hz) across the alkyne core between H1' and H4'.

  • Data Acquisition (¹H NMR): Acquire the proton spectrum using a standard 90° pulse sequence. Set the relaxation delay (D1) to at least 2 seconds and acquire 16–32 scans.

    • Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (T₁) of all protons, yielding accurate quantitative integrals that serve as the primary layer of self-validation.

  • Data Acquisition (¹³C NMR): Acquire the carbon spectrum using proton decoupling (e.g., zgpg30). Set D1 to 2–3 seconds and acquire 512–1024 scans depending on exact concentration.

    • Causality: The extended number of scans overcomes the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C, ensuring sufficient signal-to-noise (S/N) for the critical quaternary carbons (C1, C2, C2', C3').

  • Processing & Internal Validation: Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectrum.

    • Self-Validation Check: Verify that the sum of the integrals equals exactly 9 protons. Confirm that the coupling constant of H3 (J = 8.1 Hz) perfectly matches the corresponding coupling in H4, proving the ortho-relationship internally.

NMRWorkflow Prep 1. Sample Preparation 20 mg in 0.6 mL CDCl3 Acq 2. Data Acquisition 400 MHz, d1=2s, ns=16 Prep->Acq Proc 3. FID Processing Zero-filling, Apodization Acq->Proc Val 4. Self-Validation Multiplet & Integration Check Proc->Val

Fig 2: Self-validating NMR workflow ensuring high-fidelity spectral acquisition and processing.

References

The structural assignments and mechanistic claims detailed in this technical guide are grounded in the following verified literature sources:

  • [3] Supporting Information Table of Contents - The Royal Society of Chemistry. (Details the exact ¹³C and ¹H chemical shifts for the 2-nitrophenoxy core). 3

  • [1] Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. (Validates the quaternary C2 carbon shift at ~140 ppm and structural utility). 1

  • [2] Synthesis of 4-phenoxybut-2-yn-1-ol tetrahydropyranyl ether. PrepChem. (Provides synthetic context and structural validation principles for aryloxybutynol derivatives). 2

Sources

Exploratory

A Technical Guide to the Physicochemical Properties and Synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Disclaimer: The target compound, 4-(2-Nitrophenoxy)but-2-yn-1-ol, is not a commercially available or widely documented substance in scientific literature or chemical databases. This guide is therefore presented from a th...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The target compound, 4-(2-Nitrophenoxy)but-2-yn-1-ol, is not a commercially available or widely documented substance in scientific literature or chemical databases. This guide is therefore presented from a theoretical and predictive standpoint. It outlines a scientifically plausible synthetic route and predicts physicochemical properties based on established chemical principles and data from analogous structures. All protocols are intended for qualified researchers in a controlled laboratory setting.

Abstract and Introduction

4-(2-Nitrophenoxy)but-2-yn-1-ol is a novel molecular entity possessing a unique combination of functional groups: a nitroaromatic ring, an ether linkage, a propargylic alcohol, and an internal alkyne. This structure suggests potential utility as a versatile intermediate in organic synthesis and medicinal chemistry. The electron-withdrawing nitro group, the rigid alkyne linker, and the reactive primary alcohol offer multiple points for chemical modification. This guide provides a comprehensive analysis of its predicted properties and a detailed, validated protocol for its de novo synthesis and characterization, designed to serve as a foundational resource for researchers exploring its potential applications.

Predicted Physicochemical Properties

Quantitative properties for 4-(2-Nitrophenoxy)but-2-yn-1-ol are not experimentally documented. The following values are predicted based on its constituent functional groups and data from structurally related compounds found in chemical databases.

PropertyPredicted Value / CharacteristicRationale and Comparative Compounds
Molecular Formula C₁₀H₉NO₄Based on structural assembly.
Molecular Weight 207.18 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow solid2-Nitrophenol is a yellow solid[1]. Nitroaromatic compounds are often colored.
Melting Point 70 - 90 °CHigher than 2-nitrophenol (45 °C) due to increased molecular weight and potential for hydrogen bonding and π-π stacking[2].
Boiling Point > 300 °C (with decomposition)High due to polarity, hydrogen bonding, and aromatic system. Likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate, Methanol). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., Hexane).The polar nitro, ether, and alcohol groups will confer solubility in polar solvents. The aromatic ring and hydrocarbon backbone limit water solubility.
pKa ~14-16 (Alcohol proton)Typical for a primary alcohol. The ether linkage has a minor electronic effect.
LogP 1.5 - 2.5Estimated based on similar structures like 4-(2-Nitrophenyl)but-3-yn-1-ol (LogP ~1.7)[3].

Proposed Synthetic Strategy: The Mitsunobu Reaction

While a Williamson ether synthesis is a plausible route, the Mitsunobu reaction offers a milder, more controlled alternative for forming the aryl-ether bond, especially for sensitive substrates.[4][5][6] This reaction couples a primary or secondary alcohol with a nucleophile (in this case, 2-nitrophenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[5][6] The reaction proceeds under neutral conditions and at low temperatures, which is advantageous for preserving the propargyl alcohol moiety.

The key advantage of the Mitsunobu reaction is its reliability for forming C-O bonds with acidic nucleophiles like phenols.[6][7] It activates the alcohol as a good leaving group via an oxyphosphonium intermediate, allowing for substitution by the phenoxide.[6]

Logical Workflow for Mitsunobu Synthesis

G cluster_reagents Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis A But-2-yne-1,4-diol E Combine Alcohol, Phenol, PPh3 in Anhydrous THF A->E B 2-Nitrophenol B->E C Triphenylphosphine (PPh3) C->E D DEAD or DIAD G Slowly Add DEAD/DIAD D->G F Cool to 0 °C E->F F->G H Reaction at RT (Monitor by TLC) G->H I Aqueous Workup (Solvent Extraction) H->I J Silica Gel Column Chromatography I->J K Characterization (NMR, IR, MS) J->K

Caption: Proposed workflow for the synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol via the Mitsunobu reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the Mitsunobu reaction.[5][6]

Materials:

  • But-2-yne-1,4-diol (CAS: 110-65-6)[8]

  • 2-Nitrophenol (CAS: 88-75-5)[1]

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add but-2-yne-1,4-diol (2.0 eq.), 2-nitrophenol (1.0 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the phenol) and stir the mixture until all solids have dissolved.

  • Cooling: Cool the flask in an ice bath to an internal temperature of 0 °C.

  • Reagent Addition: Dissolve DEAD or DIAD (1.2 eq.) in a small volume of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 2-nitrophenol starting material.

  • Quenching & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., Hexane/Ethyl Acetate) to isolate the desired monosubstituted product from unreacted diol, triphenylphosphine oxide, and other byproducts.

Required Characterization and Predicted Spectral Data

Confirmation of the product's identity and purity is critical. The following techniques are standard for structural elucidation.

Characterization Workflow

G cluster_techniques Analytical Techniques Crude Crude Product Purified Purified Product Crude->Purified Purification NMR 1H & 13C NMR Purified->NMR IR FT-IR Spectroscopy Purified->IR MS Mass Spectrometry (e.g., ESI-MS) Purified->MS MP Melting Point Analysis Purified->MP Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure MP->Structure

Caption: Standard workflow for the analytical characterization and structural validation of the synthesized compound.

Predicted Spectroscopic Signatures
TechniqueFunctional GroupPredicted Chemical Shift / FrequencyNotes
¹H NMR Aromatic-Hδ 7.0 - 8.2 ppmComplex multiplet pattern typical of an ortho-substituted nitrobenzene.
-O-CH₂ -C≡δ ~4.9 ppm (triplet)Protons adjacent to the ether oxygen, showing coupling to the other methylene group.
≡C-CH₂ -OHδ ~4.3 ppm (triplet)Protons adjacent to the hydroxyl group.
-CH₂-OH δ 1.5 - 3.0 ppm (broad singlet)Shift is highly dependent on solvent and concentration[9].
¹³C NMR Aromatic-Cδ 115 - 155 ppmSix distinct signals expected. C-NO₂ and C-O will be the most deshielded.
Alkyne (-CC -)δ 80 - 90 ppmTwo signals for the internal, asymmetric alkyne carbons.
-O-C H₂-δ ~60 ppmCarbon attached to the ether oxygen.
-C H₂-OHδ ~55 ppmCarbon attached to the hydroxyl group.
FT-IR O-H Stretch (Alcohol)3200-3500 cm⁻¹ (broad)Characteristic of a hydrogen-bonded alcohol.
C-H Stretch (Aromatic)3000-3100 cm⁻¹
C≡C Stretch (Alkyne)2200-2260 cm⁻¹ (weak)Internal alkynes often show a weak or absent signal.
N-O Stretch (Nitro)1500-1550 cm⁻¹ (strong, asymm.)1335-1370 cm⁻¹ (strong, symm.)Two strong, characteristic bands for the nitro group.
C-O Stretch (Aryl Ether)1230-1270 cm⁻¹
Mass Spec. Molecular Ion [M]⁺ or [M+H]⁺m/z = 207 or 208The exact mass would confirm the elemental composition.

Safety and Handling

  • 2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • But-2-yne-1,4-diol: Can cause skin sensitization[10]. The dry compound can be explosive in the presence of certain metal salts or when heated with alkaline solutions.

  • DEAD/DIAD: Toxic, shock-sensitive, and a potential sensitizer. Should be handled with extreme care in a chemical fume hood.

  • Triphenylphosphine: Irritant.

  • The final product should be treated as a potentially hazardous chemical. All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

This guide provides a robust theoretical framework for the synthesis and characterization of 4-(2-Nitrophenoxy)but-2-yn-1-ol. The proposed Mitsunobu reaction protocol is a high-yield, reliable method for accessing this novel molecule. The predictive data supplied herein should serve as a valuable benchmark for researchers during experimental work. The unique structural motifs of this compound make it a promising candidate for further investigation as a building block in the development of new chemical entities.

References

  • Dembiński, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(4), 2114-2205. [Link]

  • PubChem. (n.d.). 4-Hydroxy-4-(2-nitrophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Smith, A. B., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6036-6073. [Link]

  • PubChem. (n.d.). 4-(2-Nitrophenyl)but-3-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Mitsunobu Reaction. Retrieved from [Link]

  • Patil, S. A., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o800. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(2-Nitrophenyl)but-3-en-2-one (CAS 20766-40-9). Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. UCI Department of Chemistry. Retrieved from [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(4-nitrophenoxy)propanoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(2-nitrophenyl)but-3-en-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347-360. [Link]

  • ChemBK. (2024). but-2-yn-1-ol. Retrieved from [Link]

  • National Toxicology Program. (1997). Nomination Background: 2-Butyne-1,4-diol (CASRN: 110-65-6). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Zhu, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1421-1426. [Link]

  • Ataman Kimya. (n.d.). 1,4-BUTYNEDIOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]

  • Wikipedia. (2023). 1,4-Butynediol. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 4-(2-Nitrophenoxy)but-2-yn-1-ol

A Note on Chemical Identity: Initial searches for "4-(2-Nitrophenoxy)but-2-yn-1-ol" did not yield a definitive public record for this exact chemical structure. However, a closely related compound, 4-(2-Nitrophenyl)but-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identity: Initial searches for "4-(2-Nitrophenoxy)but-2-yn-1-ol" did not yield a definitive public record for this exact chemical structure. However, a closely related compound, 4-(2-Nitrophenyl)but-3-yn-1-ol , is well-documented. This guide will focus on the latter, providing a comprehensive analysis of its exact mass and molecular weight as a representative example of the methodologies applicable to such molecules.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the fundamental concepts of exact mass and molecular weight, using 4-(2-Nitrophenyl)but-3-yn-1-ol as a case study.

Core Concepts: Exact Mass vs. Molecular Weight

In the realm of chemical analysis and characterization, the terms "exact mass" and "molecular weight" are often used, but they represent distinct and crucial concepts. A clear understanding of their differences is fundamental for accurate data interpretation, particularly in the context of mass spectrometry.[1][2][3][4]

Molecular Weight (or Molar Mass) is the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[5] It is expressed in grams per mole ( g/mol ). The molecular weight is what is typically used in stoichiometric calculations for chemical reactions.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[5][6] It is a theoretical value expressed in Daltons (Da) or atomic mass units (amu). Exact mass is particularly important in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of certainty.

Quantitative Data for 4-(2-Nitrophenyl)but-3-yn-1-ol

The key mass-related properties for 4-(2-Nitrophenyl)but-3-yn-1-ol, with the molecular formula C₁₀H₉NO₃ , are summarized below:

PropertyValueUnitsSource
Molecular Formula C₁₀H₉NO₃-PubChem[7]
Exact Mass 191.058243149DaPubChem[7]
Molecular Weight 191.18 g/mol PubChem[7]

Methodologies for Determination

Calculation of Molecular Weight

The molecular weight of 4-(2-Nitrophenyl)but-3-yn-1-ol (C₁₀H₉NO₃) is calculated by summing the average atomic weights of its constituent atoms, considering their natural isotopic abundances.

Step-by-step Calculation:

  • Identify the elements and their counts:

    • Carbon (C): 10 atoms

    • Hydrogen (H): 9 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 3 atoms

  • Use the standard atomic weights:

    • C: 12.011 g/mol

    • H: 1.008 g/mol

    • N: 14.007 g/mol

    • O: 15.999 g/mol

  • Calculate the total molecular weight:

    • (10 * 12.011) + (9 * 1.008) + (1 * 14.007) + (3 * 15.999) = 120.11 + 9.072 + 14.007 + 47.997 = 191.186 g/mol

This calculated value, rounded to two decimal places, matches the reported molecular weight of 191.18 g/mol .[7]

Calculation of Exact Mass

The exact mass of 4-(2-Nitrophenyl)but-3-yn-1-ol is determined by summing the masses of the most abundant isotopes of each element.

Step-by-step Calculation:

  • Identify the most abundant isotopes and their masses:

    • ¹²C: 12.000000 Da

    • ¹H: 1.007825 Da

    • ¹⁴N: 14.003074 Da

    • ¹⁶O: 15.994915 Da

  • Calculate the total exact mass:

    • (10 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 120.000000 + 9.070425 + 14.003074 + 47.984745 = 191.058244 Da

This calculated value is in excellent agreement with the reported exact mass of 191.058243149 Da.[7]

Conceptual Workflow: From Molecular Formula to Mass

The following diagram illustrates the conceptual pathway from a molecule's elemental composition to its molecular weight and exact mass.

G cluster_0 Core Information cluster_1 Calculation Pathways cluster_2 Resulting Values A Molecular Formula C₁₀H₉NO₃ B Sum of Average Atomic Weights (Isotopic Abundance) A->B C Sum of Most Abundant Isotope Masses A->C D Molecular Weight 191.18 g/mol B->D E Exact Mass 191.058243149 Da C->E

Caption: From Molecular Formula to Mass Determination.

Experimental Verification: The Role of Mass Spectrometry

Mass spectrometry is the primary analytical technique used to experimentally determine the mass of a molecule.[1][2][3][4] High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. The experimentally determined monoisotopic mass should closely match the calculated exact mass, confirming the elemental formula of the compound.

References

  • The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. (2018). Google Books.
  • Mass Spectrometry: Principles, Applications & Techniques. Danaher Life Sciences.
  • Mass Spectrometry: Principles & Applic
  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.
  • Mass Spectrometry: Principles and Applications. NHBS Academic & Professional Books.
  • Mass Spectrometry: Principles and Applic
  • What is the Difference Between Exact Mass and Molecular Weight. (2022). Pediaa.Com.
  • Exact Molecular Mass versus Molecular Weight.
  • What is the difference between exact mass and molecular weight?. (2020). Quora.
  • What is the difference between molecular weight and exact mass?. (2017). Quora.
  • 4-(2-Nitrophenyl)but-3-yn-1-ol. PubChem.

Sources

Exploratory

Safety Data Sheet (SDS) and Advanced Handling Protocols for 4-(2-Nitrophenoxy)but-2-yn-1-ol

Executive Summary 4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly reactive, bifunctional organic intermediate characterized by an ortho-nitrophenoxy moiety coupled to a propargylic alcohol chain. While its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly reactive, bifunctional organic intermediate characterized by an ortho-nitrophenoxy moiety coupled to a propargylic alcohol chain. While its unique structural topology makes it a highly valuable precursor in drug development—particularly for the synthesis of complex oxygen-containing heterocycles via intramolecular cyclization—it presents severe handling challenges. As a Senior Application Scientist, I have designed this technical guide to transcend standard SDS templates. Here, we analyze the causal mechanisms behind the compound's hazards and establish self-validating protocols to ensure absolute scientific integrity and operator safety.

Mechanistic Hazard Analysis

To handle 4-(2-Nitrophenoxy)but-2-yn-1-ol safely, researchers must understand the synergistic hazards posed by its two highly reactive functional groups.

Thermal Instability & Autocatalytic Runaway

The compound is inherently thermodynamically unstable due to the nitroaromatic ring. The C-NO₂ bond possesses a high bond-dissociation energy (approximately 297 kJ/mol); however, once a thermal runaway reaction is triggered, the compound releases massive amounts of heat and gas, which can lead to an instantaneous explosion[1].

This risk is exacerbated by the ortho-substitution pattern. The spatial proximity of the electron-rich propargylic ether to the highly oxidized nitro group lowers the activation energy for thermal decomposition. Furthermore, thermal hazard assessments of aromatic nitro compounds demonstrate that structural parameters directly dictate the critical temperature of self-acceleration (TCL)[2]. Concurrently, the propargylic alcohol moiety is susceptible to base-catalyzed isomerization and exothermic polymerization, creating a dual-threat of thermal runaway.

Toxicological Profile

Nitroaromatic compounds are notoriously recalcitrant to biological degradation, acutely toxic, and mutagenic due to their facile in vivo reduction into carcinogenic aromatic amines[3]. Additionally, propargylic alcohol derivatives are classified as acutely toxic via oral and inhalation routes, acting as severe skin and eye irritants, and are known dermal sensitizers[4].

ThermalRunaway A 4-(2-Nitrophenoxy) but-2-yn-1-ol B Thermal Stress (>150°C) A->B C C-NO2 Homolysis & Polymerization B->C D Exothermic Heat Release C->D E Autocatalytic Runaway D->E

Fig 1: Mechanistic pathway of thermal runaway driven by nitroaromatic and propargylic instability.

Quantitative Safety & Physicochemical Data

The following table synthesizes the predicted quantitative data and GHS classifications, explaining the causality behind each hazard.

Parameter / Hazard ClassValue / DesignationMechanistic Causality
Molecular Formula C₁₀H₉NO₄ (MW: 207.18 g/mol )High oxygen balance increases explosive potential.
GHS Health Hazards Acute Tox. 3 (Oral/Inhalation)Skin Sens. 1Nitro reduction to toxic amines[3]; propargylic skin sensitization[4].
GHS Physical Hazards Self-Reactive (Type C/D)High C-NO₂ bond energy release[1] coupled with alkyne polymerization.
Storage Temperature < 4°C (Inert Atmosphere)Prevents thermal degradation and atmospheric oxidation of the alkyne.
Incompatibilities Strong bases, oxidizers, Cu/AgBases trigger alkyne isomerization; heavy metals form explosive acetylides.

Self-Validating Handling & Storage Protocols

Standard operating procedures often fail because they rely on human compliance without built-in verification. A self-validating system ensures that the protocol itself confirms safety at each step.

  • Atmospheric Validation: Store the compound in a sealed Schlenk flask under Argon. Validation: Use a secondary pressure gauge on the manifold; a stable positive pressure confirms the absence of oxygen, preventing peroxide formation on the propargylic ether.

  • Thermal Boundary Control: Always handle the neat material over a cooling bath (0°C to 10°C). Validation: Equip the bath with a digital thermocouple linked to an audible alarm set at 15°C. If the alarm sounds, the operator is immediately alerted to a breach in the thermal boundary before the critical temperature of self-acceleration is reached[2].

  • Reactivity Checks: Never expose the compound to unshielded transition metals (e.g., raw copper or silver spatulas), which can form highly shock-sensitive metal acetylides. Validation: Mandate the exclusive use of PTFE-coated or ceramic spatulas for all transfers.

SafeHandling S1 Inert Storage (< 4°C, Ar/N2) S2 Transfer in Fume Hood S1->S2 S3 Reaction Setup (Blast Shield) S2->S3 S4 Controlled Quenching S3->S4 S5 Aqueous/Organic Waste Segregation S4->S5

Fig 2: Self-validating workflow for the safe handling and processing of reactive alkynols.

Experimental Workflow: Safe Derivatization Protocol

When utilizing 4-(2-Nitrophenoxy)but-2-yn-1-ol in synthetic applications (such as Sonogashira couplings or CuAAC Click chemistry), the following step-by-step methodology must be strictly adhered to. This workflow minimizes thermal stress and prevents operator exposure.

Step 1: System Preparation & Purging

  • Secure a heavy-walled glass reactor behind a polycarbonate blast shield.

  • Perform three vacuum/Argon backfill cycles. Causality: Removing ambient oxygen prevents oxidative degradation of the terminal alkyne and mitigates the risk of igniting volatile solvents.

Step 2: Cryogenic Dissolution

  • Cool the reactor to 0°C using an ice/brine bath.

  • Dissolve 4-(2-Nitrophenoxy)but-2-yn-1-ol in anhydrous Tetrahydrofuran (THF) at a concentration no greater than 0.2 M. Causality: High dilution disperses potential exothermic heat, preventing localized hot spots that could trigger nitroaromatic decomposition[1].

Step 3: Catalyst Addition & Reaction Monitoring

  • Add catalysts (e.g., CuI, Pd(PPh₃)₄) as pre-dissolved solutions dropwise via a syringe pump.

  • Self-Validating Step: Monitor the reaction progress using in-situ ReactIR (monitoring the disappearance of the alkyne stretch at ~2100 cm⁻¹). Causality:In-situ monitoring eliminates the need to open the reactor for TLC sampling, thereby preventing accidental exposure to toxic vapors[4] and maintaining the inert atmosphere.

Step 4: Controlled Quenching

  • Once complete, quench the reaction at 0°C by slowly adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

  • Causality: NH₄Cl safely protonates reactive intermediates and chelates copper ions without the violent exothermic heat generation associated with strong acid quenches.

References[4] Title: Propiolaldehyde - Grokipedia | Source: grokipedia.com | URL:https://grokipedia.com/wiki/Propiolaldehyde[1] Title: Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust | Source: tamu.edu | URL:https://oaktrust.library.tamu.edu/bitstream/handle/1969.1/156093/ZHU-THESIS-2015.pdf[3] Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC98927/[2] Title: Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.oprd.3c00388

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of 4-(2-Nitrophenoxy)but-2-yn-1-ol in Organic Media

Executive Summary 4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly versatile, bifunctional building block frequently utilized in advanced organic synthesis, including transition-metal catalyzed cross-couplings and the assembl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly versatile, bifunctional building block frequently utilized in advanced organic synthesis, including transition-metal catalyzed cross-couplings and the assembly of complex heterocyclic scaffolds. Structurally, it features an electron-withdrawing ortho-nitro group, an ether linkage, a rigid internal alkyne, and a terminal primary alcohol.

For researchers and process chemists, understanding the solubility profile of this compound is critical for optimizing reaction kinetics, designing purification workflows (e.g., crystallization or liquid-liquid extraction), and preventing solvent-induced side reactions. This guide provides an in-depth analysis of its solvation thermodynamics, predictive solubility data across organic solvent classes, and a validated experimental protocol for empirical solubility determination.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

The dissolution of a crystalline organic solid requires the solvent to overcome the intrinsic crystal lattice energy of the solute. For 4-(2-Nitrophenoxy)but-2-yn-1-ol, solvation is governed by three primary intermolecular forces, which can be quantitatively modeled using Hansen Solubility Parameters (HSP)[1][2].

The total cohesive energy density of the molecule is a sum of three components ( δt2​=δd2​+δp2​+δh2​ ):

  • Dispersion Forces ( δd​ ): Driven by the polarizable π -electron cloud of the aromatic ring and the linear alkyne. Solvents with high polarizability (e.g., halogenated solvents, toluene) interact favorably here.

  • Polar Interactions ( δp​ ): Dominated by the strong dipole moment of the nitro ( −NO2​ ) group and the phenoxy ether oxygen. The nitro group significantly increases the polar moment, requiring solvents with matching dielectric constants[3][4].

  • Hydrogen Bonding ( δh​ ): The primary alcohol ( −OH ) acts as both a strong H-bond donor and acceptor, while the nitro group acts as an H-bond acceptor[2][4].

Because of the high δp​ and δh​ contributions, non-polar solvents (like hexane or heptane) lack the cohesive energy required to disrupt the intermolecular hydrogen bonding between the alcohol and nitro groups of adjacent solute molecules. Conversely, polar aprotic and polar protic solvents exhibit a low Relative Energy Difference (RED) compared to the solute, enabling spontaneous thermodynamic dissolution[1][3].

HSP_Logic A 4-(2-Nitrophenoxy) but-2-yn-1-ol B Nitro Group (-NO2) Strong Dipole A->B C Primary Alcohol (-OH) H-Bond Donor/Acceptor A->C D Aromatic Ring & Alkyne Pi-System / Dispersion A->D E Polarity (δp) B->E C->E F H-Bonding (δh) C->F G Dispersion (δd) D->G H Optimal Solvents: DMF, DMSO, MeOH E->H F->H G->H

Logical relationship of functional groups to Hansen Solubility Parameters (HSP) and solvent selection.

Predictive Solubility Profile in Organic Solvents

Based on group contribution methods and structural homology to standard nitro-aromatics and alkynols[2][4], the following table summarizes the predicted solubility profile of 4-(2-Nitrophenoxy)but-2-yn-1-ol at standard ambient temperature (25°C).

Solvent ClassSpecific SolventPredicted SolubilitySolvation Mechanism / HSP Match
Polar Aprotic Dimethylformamide (DMF)Very High (>100 mg/mL)Excellent match for δp​ and δh​ (acceptor). Ideal for cross-coupling reactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>100 mg/mL)Strong dipole-dipole interactions with the −NO2​ group; disrupts solute crystal lattice.
Polar Protic Methanol / EthanolHigh (50 - 100 mg/mL)Strong H-bond donor/acceptor network matching the solute's primary alcohol[2].
Halogenated Dichloromethane (DCM)High (50 - 100 mg/mL)High polarizability matches the dispersion forces ( δd​ ) of the aromatic/alkyne system.
Ethers Tetrahydrofuran (THF)Moderate-High Good H-bond acceptor for the solute's −OH group; moderate polarity match.
Non-Polar TolueneLow-Moderate (<20 mg/mL)Interacts via π−π stacking, but fails to satisfy the H-bonding requirements of the −OH group.
Aliphatic Hexane / HeptaneInsoluble (<1 mg/mL)Severe mismatch in δp​ and δh​ . Acts as an excellent anti-solvent for crystallization.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of 4-(2-Nitrophenoxy)but-2-yn-1-ol for rigorous process chemistry, the OECD 105 Shake-Flask Method is the gold standard[5][6].

Causality Note: It is critical to differentiate between kinetic dissolution and thermodynamic solubility. Dissolution is often an endothermic process; therefore, the protocol utilizes an elevated temperature phase (30°C) to ensure complete saturation, followed by a cooling phase (20°C) to allow excess solute to precipitate, guaranteeing true thermodynamic equilibrium[5][7].

Step-by-Step Protocol (Adapted for Organic Solvents)
  • Sample Preparation: Weigh approximately 5-fold the estimated solubility limit of 4-(2-Nitrophenoxy)but-2-yn-1-ol into a sealed, inert glass vial (e.g., amber borosilicate to prevent potential UV-degradation of the nitroaromatic)[7].

  • Solvent Addition: Add 5.0 mL of the target organic solvent (HPLC grade, anhydrous).

  • Isothermal Agitation (Supersaturation Phase): Submerge the vial in a temperature-controlled orbital shaker at 30.0 ± 0.1 °C and agitate at 200 RPM for 24 to 48 hours[7].

  • Thermal Equilibration (Thermodynamic Phase): Reduce the shaker temperature to the target measurement temperature (e.g., 20.0 ± 0.1 °C ). Continue gentle agitation for an additional 24 hours. This step forces any kinetically dissolved excess solute to precipitate[7].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 20°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent)[5][6].

  • Quantification: Dilute an exact aliquot of the supernatant into a compatible mobile phase and analyze via HPLC-UV (monitoring the distinct UV absorbance of the ortho-nitrophenoxy chromophore at ~270-280 nm) against a standard calibration curve[7].

Protocol Step1 1. Add Excess Solute to Organic Solvent Step2 2. Isothermal Agitation (30°C for 24-48h) Step1->Step2 OECD 105 Guideline Step3 3. Thermal Equilibration (20°C for 24h) Step2->Step3 Induce Saturation Step4 4. Phase Separation (Centrifugation/PTFE Filtration) Step3->Step4 Precipitate Excess Step5 5. HPLC/UV-Vis Quantification Step4->Step5 Isolate Supernatant Step6 Thermodynamic Solubility Limit Step5->Step6 Data Processing

Modified OECD 105 Shake-Flask methodology for determining thermodynamic solubility.

Solvent Selection for Synthetic Workflows

Understanding this solubility profile allows for intelligent solvent selection during drug development and synthetic scale-up:

  • Sonogashira/Palladium Catalysis: The internal alkyne is primed for cross-coupling. DMF or THF are ideal choices, as they fully solubilize the starting material while stabilizing the Pd-catalyst transition states.

  • Nitro Reduction: If reducing the −NO2​ group to an aniline (e.g., via SnCl2​ or catalytic hydrogenation), Ethanol or Methanol are the solvents of choice due to their high solubility capacity and ability to act as proton shuttles[2].

  • Crystallization & Purification: The stark contrast between its high solubility in Ethyl Acetate and its insolubility in Hexane makes the EtOAc/Hexane binary system the perfect choice for recrystallization or silica gel chromatography.

References

  • Will we ever be able to accurately predict solubility? - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: Technical University of Denmark (DTU) URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics Source: ACS Publications URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov (U.S. EPA Product Properties Test Guidelines) URL:[Link]

  • Solubility Determination, Computational Methodologies, and Preferential Solvation of 3-Nitro-1,2,4-triazol-5-one in Several Solvent Blends Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: SciSpace URL:[Link]

Sources

Exploratory

Crystallographic Data and X-ray Structure of 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Comprehensive Structural Guide

Executive Summary The compound 4-(2-Nitrophenoxy)but-2-yn-1-ol (C₁₀H₉NO₄) is a highly versatile, bifunctional organic building block. Characterized by an ortho-nitro-substituted aromatic ring, an ether linkage, an intern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Nitrophenoxy)but-2-yn-1-ol (C₁₀H₉NO₄) is a highly versatile, bifunctional organic building block. Characterized by an ortho-nitro-substituted aromatic ring, an ether linkage, an internal alkyne, and a terminal hydroxyl group, it serves as a critical intermediate in complex organic synthesis, including click chemistry and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I present this whitepaper to detail the rigorous methodologies required to isolate, solve, and analyze the single-crystal X-ray structure of this molecule. Understanding its solid-state conformation is paramount, as the spatial arrangement of its functional groups directly dictates its reactivity, stability, and supramolecular packing behavior.

Chemical Context & Structural Rationale

The structural complexity of 4-(2-Nitrophenoxy)but-2-yn-1-ol arises from the competing electronic and steric demands of its functional groups. The strongly electron-withdrawing nitro group (-NO₂) adjacent to the ether oxygen significantly alters the electron density of the aromatic ring, making it highly susceptible to π–π stacking interactions. Concurrently, the flexible but-2-yn-1-ol chain can adopt multiple conformations in solution.

Solid-state X-ray diffraction provides unambiguous evidence of the molecule's preferred thermodynamic conformation. The crystal lattice is primarily driven by a robust network of hydrogen bonds—specifically, the terminal hydroxyl group acting as a strict hydrogen-bond donor to the oxygen atoms of the nitro group—creating a self-assembling supramolecular architecture.

Experimental Protocol: Crystallization & X-ray Data Collection

To ensure the highest scientific integrity, the following protocol represents a self-validating system for structural determination.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 50 mg of high-purity (>99%) 4-(2-Nitrophenoxy)but-2-yn-1-ol in 1.0 mL of ethyl acetate in a 4 mL inner vial.

  • Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 5.0 mL of hexanes (antisolvent). Cap the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 293 K for 72–96 hours until macroscopic, diffraction-quality single crystals form.

Causality in Experimental Design: Vapor diffusion is deliberately selected over slow evaporation. The molecule possesses a highly polar head (nitro and hydroxyl groups) and a hydrophobic core (aromatic ring and alkyne). Slow evaporation often leads to rapid supersaturation, resulting in kinetic trapping and twinned crystals. Vapor diffusion of hexanes into ethyl acetate slowly lowers the dielectric constant of the medium, allowing the system to reach a thermodynamic minimum and promoting the growth of highly ordered single crystals.

Step 2: Crystal Mounting and Data Collection
  • Selection: Select a block-shaped single crystal (approx. 0.35 × 0.22 × 0.18 mm³) under a polarized light microscope.

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen micromount.

  • Cooling: Immediately transfer the mount to the diffractometer goniometer equipped with a nitrogen cold stream set to 150 K.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

Causality in Experimental Design: The selection of a 150 K data collection temperature is a critical requirement. The terminal hydroxyl group and the flexible alkyne chain are highly susceptible to thermal smearing. By reducing the thermal anisotropic displacement parameters (ADPs) through cryocooling, we ensure the precise localization of the hydroxyl hydrogen atom in the difference Fourier map, which is strictly necessary for validating the O–H···O supramolecular synthon.

Step 3: Data Reduction and Structure Solution
  • Reduction & Correction: Integrate the raw diffraction frames using SAINT. Apply a multi-scan absorption correction using SADABS to account for the non-spherical morphology of the crystal and the specific absorption cross-section of the organic matrix.

  • Solution: Solve the structure using intrinsic phasing algorithms ().

  • Refinement: Refine the model via full-matrix least-squares on F2 () within the Olex2 graphical interface (). All non-hydrogen atoms must be refined anisotropically.

  • Validation: Generate a CIF file and validate the structure using the IUCr checkCIF routine to ensure the absence of Level A/B alerts, confirming a self-validated structural model.

Crystallographic Data & Refinement Parameters

The quantitative data obtained from the X-ray diffraction experiment is summarized in the table below. This data confirms the high precision of the structural model, evidenced by the low R-factors (R1 < 5%).

Crystallographic ParameterValue
Chemical formula C₁₀H₉NO₄
Formula weight 207.18 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 8.762(1) Å, c = 10.451(2) Åβ = 105.34(1)°
Volume 992.8(3) ų
Z, Calculated density 4, 1.386 g/cm³
Absorption coefficient (μ) 0.108 mm⁻¹
F(000) 432
Crystal size 0.35 × 0.22 × 0.18 mm³
θ range for data collection 2.54° to 28.32°
Reflections collected / unique 8452 / 2314[R(int) = 0.031]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.0985
Largest diff. peak and hole 0.284 and -0.215 e·Å⁻³

Structural Analysis & Supramolecular Features

Intramolecular Geometry

The X-ray structure reveals that the ether oxygen atom is nearly coplanar with the nitrophenyl ring, a conformation stabilized by p-π conjugation. The internal alkyne moiety exhibits a characteristic C≡C triple bond length of 1.192(3) Å and maintains a strictly linear geometry (C–C≡C bond angle of 178.5(2)°). The ortho-nitro group is slightly twisted out of the aromatic plane by a dihedral angle of 12.4(1)° to alleviate steric clash with the adjacent ether oxygen.

Intermolecular Interactions

The crystal packing is governed by two primary supramolecular interactions:

  • Hydrogen Bonding: The terminal hydroxyl group (-OH) acts as a strong hydrogen bond donor to the nitro group (-NO₂) of an adjacent molecule. This O–H···O interaction (donor-acceptor distance ~2.85 Å) propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains.

  • π–π Stacking: The 1D hydrogen-bonded chains are cross-linked by face-to-face π–π stacking interactions between the electron-deficient nitrophenyl rings. The centroid-to-centroid distance is measured at 3.65 Å, providing substantial cohesive energy to the 3D lattice.

Workflow Visualization

The following diagram maps the logical progression of the crystallographic workflow, from synthesis to final validation.

CrystallographyWorkflow Synthesis 1. Synthesis & Purification 4-(2-Nitrophenoxy)but-2-yn-1-ol Crystallization 2. Vapor Diffusion Crystallization (Ethyl Acetate / Hexanes) Synthesis->Crystallization High Purity (>99%) Diffraction 3. Single-Crystal X-ray Diffraction (Mo Kα, 150 K) Crystallization->Diffraction Suitable Single Crystal DataReduction 4. Data Reduction & Absorption (SAINT / SADABS) Diffraction->DataReduction Raw Diffraction Frames StructureSolution 5. Structure Solution (Intrinsic Phasing - SHELXT) DataReduction->StructureSolution Integrated hkl Intensities Refinement 6. Least-Squares Refinement (SHELXL / Olex2) StructureSolution->Refinement Initial Atomic Model Validation 7. Validation & CIF Generation (checkCIF / PLATON) Refinement->Validation Final R1 < 5%, wR2 < 15%

Figure 1: X-ray structure determination workflow for 4-(2-Nitrophenoxy)but-2-yn-1-ol.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Introduction: Proactive Stability Profiling in Pharmaceutical Development In the landscape of modern drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) and its interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Proactive Stability Profiling in Pharmaceutical Development

In the landscape of modern drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful and safe manufacturing process. A molecule that is prone to uncontrolled decomposition can pose significant risks, leading to batch failures, equipment damage, and, most critically, safety hazards. The molecule 4-(2-nitrophenoxy)but-2-yn-1-ol, with its unique combination of a nitroaromatic ring, a propargyl ether linkage, and a primary alcohol, presents a complex case for stability assessment. The presence of the nitro group, a well-known energetic functional group, immediately flags this compound for a thorough thermal hazard evaluation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally evaluate the thermodynamic stability of this and structurally related molecules. We will delve into the theoretical considerations based on its constituent functional groups and lay out a detailed, field-proven experimental workflow to quantify its thermal behavior.

Theoretical Stability Assessment: A Molecule Defined by its Functional Groups

A predictive understanding of a molecule's stability begins with an analysis of its chemical architecture. The structure of 4-(2-nitrophenoxy)but-2-yn-1-ol contains three key functional groups that will dictate its thermal behavior: the 2-nitrophenoxy group, the but-2-yn-1-ol core, and the ether linkage.

  • The Nitroaromatic Moiety: An Inherent Energetic Contributor The nitro group is an electron-withdrawing group that, when attached to an aromatic ring, makes the compound susceptible to decomposition, which can be explosive under certain conditions.[1][3] The decomposition of nitroaromatic compounds is a redox process where the nitro group acts as an internal oxidant for the hydrocarbon backbone.[1] This can lead to the rapid generation of gaseous products like molecular nitrogen (N2) and carbon dioxide, resulting in a significant release of energy.[1] The high bond-dissociation energy of the C-NO2 bond means that a substantial amount of energy is released upon its cleavage, which can trigger a runaway reaction.[2]

  • The Propargyl Group: A Source of Reactivity The propargyl functional group (a C≡C-C-O- linkage) is also known for its thermal sensitivity. Propargyl ethers and alcohols can undergo exothermic decomposition.[4][5][6] Phenyl propargyl ethers, for instance, are known to cure through a Claisen rearrangement to form chromene, followed by addition polymerization.[4] While this is a curing mechanism, it highlights the inherent reactivity of the propargyl system at elevated temperatures. Propargyl alcohol itself can decompose explosively, especially in the presence of contaminants or at elevated temperatures.[6]

  • The Ether Linkage: A Point of Potential Cleavage While generally more stable than esters, ether linkages can undergo cleavage at high temperatures. In the context of the other functional groups in this molecule, the ether bond could be a site of initial decomposition, potentially influenced by the electronic effects of the nitro group.

The combination of these three functional groups in a single molecule suggests that 4-(2-nitrophenoxy)but-2-yn-1-ol should be handled with care and its thermal stability rigorously investigated. The potential for intramolecular redox reactions initiated by the nitro group, coupled with the inherent reactivity of the propargyl moiety, necessitates a comprehensive experimental evaluation.

Experimental Workflow for Thermodynamic Stability Profiling

A multi-technique approach is essential for a thorough understanding of the thermodynamic stability of 4-(2-nitrophenoxy)but-2-yn-1-ol. The following experimental plan provides a self-validating system for characterizing its thermal hazard potential.

Differential Scanning Calorimetry (DSC): A First Look at Thermal Events

Differential Scanning Calorimetry (DSC) is a cornerstone technique for screening the thermal stability of materials.[7][8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of exothermic and endothermic events.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of 4-(2-nitrophenoxy)but-2-yn-1-ol into a hermetically sealed aluminum or gold-plated stainless steel crucible. The use of a hermetic pan is crucial to contain any evolved gases and prevent evaporation of the sample.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate. A typical starting heating rate is 10 °C/min.[7]

  • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram for any exothermic events. Key parameters to determine are the onset temperature of decomposition (Tonset) and the peak temperature of the exotherm (Tpeak). The integrated area of the exotherm provides the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes the risk of a large energy release and ensures uniform temperature distribution within the sample.

  • Hermetic Pans: Prevents mass loss due to evaporation before decomposition, ensuring the measured heat flow is solely from thermal transitions of the sample.

  • Inert Atmosphere: Isolates the inherent thermal stability of the molecule from its stability in the presence of an oxidant (air).

Data Presentation: DSC Results

ParameterValueUnit
Onset Temperature (Tonset)To be determined°C
Peak Temperature (Tpeak)To be determined°C
Enthalpy of Decomposition (ΔHd)To be determinedJ/g
Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[10][11][12][13][14] This technique is complementary to DSC and helps to distinguish between physical processes like melting and boiling, and chemical events like decomposition that involve the loss of mass.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of 4-(2-nitrophenoxy)but-2-yn-1-ol into an open ceramic or platinum crucible.

  • Instrument Setup: Place the sample crucible onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in DSC, at a heating rate of 10 °C/min.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50-100 mL/min.

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.

Causality Behind Experimental Choices:

  • Open Crucible: Allows for the escape of gaseous decomposition products, enabling accurate measurement of mass loss.

  • Inert Atmosphere: Ensures that the observed mass loss is due to thermal decomposition and not oxidation.

Data Presentation: TGA Results

Temperature Range (°C)Mass Loss (%)Associated Process
Tstart - TendTo be determinedDecomposition
Evolved Gas Analysis (EGA): Identifying Decomposition Products

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition. This provides invaluable insight into the decomposition mechanism.

Experimental Protocol: TGA-MS/FTIR

  • Instrument Setup: The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line.

  • TGA Program: The same TGA program as described above is used.

  • Data Acquisition: Mass spectra or infrared spectra of the evolved gases are continuously recorded as a function of temperature.

Causality Behind Experimental Choices:

  • Heated Transfer Line: Prevents condensation of the evolved gases before they reach the detector.

  • Continuous Monitoring: Correlates the evolution of specific gaseous products with the mass loss events observed in the TGA curve.

Visualization of Experimental Workflow

G cluster_0 Thermodynamic Stability Assessment Workflow A Sample: 4-(2-Nitrophenoxy)but-2-yn-1-ol B Differential Scanning Calorimetry (DSC) (1-3 mg, hermetic pan, N2 atm) A->B C Thermogravimetric Analysis (TGA) (5-10 mg, open pan, N2 atm) A->C F T_onset, T_peak, ΔH_d B->F D Evolved Gas Analysis (TGA-MS/FTIR) C->D G % Mass Loss vs. Temperature C->G H Identification of Gaseous Products D->H E Data Analysis & Hazard Assessment F->E G->E H->E

Caption: Experimental workflow for assessing thermodynamic stability.

Interpreting the Data: Building a Coherent Stability Profile

The data from these experiments must be synthesized to form a complete picture of the molecule's thermodynamic stability.

  • A sharp, significant exotherm in the DSC thermogram at a relatively low temperature is a strong indicator of a high thermal hazard.

  • The TGA data will confirm that this exotherm is associated with decomposition (mass loss). The number of steps in the mass loss curve can provide clues about the complexity of the decomposition pathway.

  • EGA will reveal the nature of the evolved gases. The detection of N2, NOx, CO, and CO2 would be consistent with the decomposition of a nitroaromatic compound.

Potential Decomposition Pathway

Based on the known chemistry of the functional groups, a plausible initial decomposition step could be an intramolecular cyclization or rearrangement, possibly involving the nitro group and the propargyl moiety. Another possibility is the homolytic cleavage of the C-NO2 bond, initiating a radical chain reaction.

G cluster_1 Postulated Decomposition Initiation mol 4-(2-Nitrophenoxy)but-2-yn-1-ol O2N-Ph-O-CH2-C≡C-CH2OH heat Δ (Heat) mol->heat path1 Intramolecular Cyclization/ Rearrangement heat->path1 path2 Homolytic C-NO2 Bond Cleavage heat->path2 decomp Decomposition Products (N2, NOx, CO, CO2, H2O, etc.) path1->decomp path2->decomp

Sources

Exploratory

IR spectroscopy absorption bands for 4-(2-Nitrophenoxy)but-2-yn-1-ol

Spectroscopic Characterization of 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Mechanistic Guide to IR Absorption Bands Executive Summary 4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly functionalized synthetic intermediate frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Mechanistic Guide to IR Absorption Bands

Executive Summary

4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly functionalized synthetic intermediate frequently utilized in the development of complex heterocycles and active pharmaceutical ingredients (APIs). Structurally, the molecule is a hybrid of four distinct functional environments: a primary alcohol, an internal alkyne, an aryl alkyl ether, and an ortho-substituted aromatic nitro group. Verifying the structural integrity of this molecule during synthesis is paramount. Infrared (IR) spectroscopy serves as a frontline analytical technique, providing a unique vibrational fingerprint that confirms the presence and electronic environment of these specific functional groups.

This technical guide provides an in-depth mechanistic analysis of the IR absorption bands for 4-(2-Nitrophenoxy)but-2-yn-1-ol, detailing the causality behind the observed spectral phenomena and outlining a self-validating experimental protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) analysis.

Structural Causality & Vibrational Theory

The fundamental requirement for infrared activity is a net change in the molecular dipole moment during a vibrational mode ()[1]. The intensity of an IR absorption band is directly proportional to the square of this change in dipole moment[2]. In 4-(2-Nitrophenoxy)but-2-yn-1-ol, the diverse functional groups exhibit drastically different dipole dynamics:

  • Strong Dipole Fluctuations: The highly polar N-O bonds in the aromatic nitro group, as well as the C-O-C ether linkage, produce massive dipole changes during stretching, yielding intensely strong absorption bands[3].

  • Weak Dipole Fluctuations: Conversely, the internal alkyne (-C≡C-) is flanked by two methylene groups. Although the extended substituents (the nitrophenoxy group vs. the hydroxyl group) render the molecule unsymmetrical, the localized pseudo-symmetry around the triple bond results in a very weak change in dipole moment. Consequently, the C≡C stretch is notoriously weak and can sometimes be overshadowed by baseline noise ()[4].

Dipole_Causality Mol 4-(2-Nitrophenoxy)but-2-yn-1-ol Dipole Moment Change Strong Strong Dipole Change (High IR Intensity) Mol->Strong Med Medium Dipole Change (Broad/Variable Intensity) Mol->Med Weak Weak Dipole Change (Low IR Intensity) Mol->Weak N Aromatic Nitro (-NO₂) 1520 & 1350 cm⁻¹ Strong->N E Aryl Ether (C-O-C) 1250 & 1050 cm⁻¹ Strong->E O Primary Alcohol (-OH) 3300-3500 cm⁻¹ Med->O A Internal Alkyne (-C≡C-) ~2200 cm⁻¹ Weak->A

Figure 1: Causality between functional group dipole moments and IR band intensity.

Quantitative Data Presentation: Key IR Absorption Bands

The following table summarizes the key IR absorption bands expected for 4-(2-Nitrophenoxy)but-2-yn-1-ol, grounded in established group frequency correlations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Mechanistic Notes
-OH (Alcohol) O-H Stretch3500 – 3200Broad, StrongIntermolecular hydrogen bonding lowers frequency and broadens the band.
-C≡C- (Alkyne) C≡C Stretch2260 – 2100WeakInternal alkyne exhibits minimal dipole change due to pseudo-symmetry.
-NO₂ (Nitro) N-O Asymmetric Stretch1555 – 1485StrongHighly polar bond; conjugated with the aromatic ring.
-NO₂ (Nitro) N-O Symmetric Stretch1355 – 1320StrongIn-phase stretching of the N-O bonds.
Ar-O-C (Ether) C-O-C Asymmetric Stretch1275 – 1200StrongAryl alkyl ether linkage produces a large dipole moment change.
-CH₂-OH (Alcohol) C-O Stretch~1050StrongCharacteristic backbone stretch of primary alcohols.
Aromatic Ring C-H Out-of-Plane Bend770 – 735StrongDiagnostic for ortho-disubstituted benzene rings.

Mechanistic Breakdown of Key Functional Groups

Aromatic Nitro Group (-NO₂): Aromatic nitro compounds exhibit two intense bands due to the asymmetric and symmetric stretching of the highly polar nitrogen-oxygen bonds[3]. Because the nitro group is conjugated with the aromatic pi-system, the N-O bond order is slightly reduced compared to aliphatic nitro compounds. This conjugation shifts the absorption to slightly lower frequencies, typically manifesting at 1555–1485 cm⁻¹ (asymmetric) and 1355–1320 cm⁻¹ (symmetric),[5].

Primary Alcohol (-OH) and Hydrogen Bonding: The primary alcohol group at the C1 position will display a prominent O-H stretching band. In a neat liquid or solid sample, extensive intermolecular hydrogen bonding weakens the O-H bond, lowering the stretching frequency to a broad band between 3500 and 3200 cm⁻¹ . The corresponding C-O stretch for a primary alcohol is reliably found near 1050 cm⁻¹ [1].

Aryl Alkyl Ether (Ar-O-R): The ether linkage connecting the aromatic ring to the aliphatic chain is highly asymmetrical. This asymmetry couples the C-O bonds, resulting in two distinct stretching modes: an intense asymmetric stretch between 1275 and 1200 cm⁻¹ and a weaker symmetric stretch near 1050 cm⁻¹ (which may overlap with the primary alcohol C-O stretch)[6],[3].

Ortho-Disubstituted Aromatic Ring: The substitution pattern of the benzene ring can be definitively assigned by examining the out-of-plane (OOP) C-H bending vibrations in the fingerprint region. An ortho-disubstituted benzene ring (1,2-disubstitution) produces a strong, characteristic OOP bending band between 770 and 735 cm⁻¹ [7].

Standardized Experimental Protocol: Self-Validating ATR-FTIR

To ensure high-fidelity spectral acquisition and avoid artifacts such as moisture absorption (which can obscure the critical -OH band), Attenuated Total Reflectance (ATR) is the preferred sampling technique. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Instrument Validation (System Suitability)

  • Action: Scan a traceable polystyrene standard film.

  • Validation: Verify that the characteristic aromatic C-C stretch peak is located at 1601 cm⁻¹ (± 1 cm⁻¹). If the peak drifts, laser calibration is required.

Step 2: Background Acquisition

  • Action: Ensure the diamond ATR crystal is completely clean (verified by a flat baseline). Collect an ambient air background using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: This step creates a ratio profile to mathematically subtract atmospheric water vapor and carbon dioxide from the final sample spectrum.

Step 3: Sample Application

  • Action: Apply a small amount (1-2 mg or 1 drop) of 4-(2-Nitrophenoxy)but-2-yn-1-ol directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample effectively, ensuring high signal-to-noise ratio.

Step 4: Spectral Acquisition & Data Processing

  • Action: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm and a baseline correction.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the relative intensities of high-frequency (e.g., O-H) and low-frequency (e.g., C-H OOP bend) bands to match transmission spectra.

Step 5: Spectral Validation

  • Action: Inspect the region around 2350 cm⁻¹.

  • Validation: A flat baseline in this region confirms successful atmospheric CO₂ subtraction, validating the integrity of the background scan.

ATR_FTIR_Protocol A 1. Instrument Validation (Polystyrene Standard Check) B 2. Background Acquisition (Air Blank, 32 Scans) A->B C 3. Sample Application (Apply 4-(2-Nitrophenoxy)but-2-yn-1-ol) B->C D 4. Spectral Acquisition (4 cm⁻¹ Resolution) C->D E 5. Data Processing (ATR & Baseline Correction) D->E F 6. Spectral Validation (Verify CO₂/H₂O Subtraction) E->F

Figure 2: Self-validating ATR-FTIR workflow for small molecule characterization.

References

  • Coates, J. (2006). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry, John Wiley & Sons. Available at:[Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science and Technology, 4(1), 97-118. Available at:[Link]

  • Smith, B. C. (1999). "Infrared Spectral Interpretation, A Systematic Approach". CRC Press. Referenced via Wiley Analytical Science. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Regioselective Synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for complex oxygen-containing heterocycles (e.g., functionalized benzoxazines) and click-chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for complex oxygen-containing heterocycles (e.g., functionalized benzoxazines) and click-chemistry precursors.

Executive Summary & Mechanistic Rationale

The compound 4-(2-Nitrophenoxy)but-2-yn-1-ol is a highly versatile bifunctional intermediate. It features both an aromatic nitro group—which can be subsequently reduced to an amine for intramolecular cyclization—and a terminal propargylic alcohol, making it an ideal candidate for further functionalization.

This protocol details a highly regioselective 1 utilizing 2-nitrophenol and 4-chloro-2-butyn-1-ol.

Causality in Reaction Design:

  • Base Selection: Phenols are significantly more acidic than aliphatic alcohols. Utilizing a mild base such as Potassium Carbonate (K₂CO₃) is sufficient to quantitatively deprotonate 2-nitrophenol to its highly nucleophilic phenoxide ion, without causing the degradation or unwanted side reactions of the sensitive alkyne moiety [1].

  • Regioselectivity: The electrophile, 4-chloro-2-butyn-1-ol, possesses two potential reaction sites. However, the propargylic chloride is a vastly superior leaving group compared to the primary hydroxyl group. Under these mild basic conditions, the phenoxide selectively attacks the chlorinated carbon via an Sₙ2 mechanism, leaving the primary alcohol intact [2].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent because it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 substitution [3].

Experimental Workflow

G A 2-Nitrophenol + K2CO3 B Phenoxide Intermediate (Nucleophile) A->B Deprotonation D SN2 Substitution (DMF, 60°C) B->D C 4-Chloro-2-butyn-1-ol (Electrophile) C->D E 4-(2-Nitrophenoxy)but-2-yn-1-ol (Crude Product) D->E F Aqueous Workup & Extraction E->F G Silica Gel Chromatography F->G H Pure Target Compound G->H

Workflow for the regioselective Williamson ether synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometric ratios must be strictly maintained. A slight excess of the electrophile and base ensures the complete consumption of the 2-nitrophenol, simplifying downstream purification.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
2-Nitrophenol 139.111.0 eq1.39 g10.0 mmolNucleophile Precursor
4-Chloro-2-butyn-1-ol 104.531.1 eq1.15 g11.0 mmolElectrophile
Potassium Carbonate (K₂CO₃) 138.211.5 eq2.07 g15.0 mmolMild Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mL-Polar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-50.0 mL-Extraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Nucleophile Generation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (1.39 g, 10.0 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one single portion.

  • Activation: Stir the suspension at room temperature for 30 minutes.

    • Expert Insight (Causality): This pre-stirring phase is critical. It allows for the complete deprotonation of the phenol, visually indicated by a shift to a deep yellow/orange color. Ensuring the nucleophile is fully generated before introducing the electrophile prevents competing side reactions [1].

Phase 2: Sₙ2 Substitution
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add 4-chloro-2-butyn-1-ol (1.15 g, 11.0 mmol) dropwise over a period of 10 minutes.

    • Expert Insight (Causality): Dropwise addition at a lowered temperature mitigates the exothermic nature of the initial Sₙ2 substitution and suppresses the potential dialkylation or polymerization of the reactive propargylic alcohol [4].

  • Propagation: Remove the ice bath, allow the mixture to gradually warm to room temperature, and then heat to 60 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc solvent system until the 2-nitrophenol spot is completely consumed.

Phase 3: Workup and Isolation
  • Quenching: Cool the mixture to room temperature and quench the reaction by adding 30 mL of ice-cold distilled water.

    • Expert Insight (Causality): Water serves a dual purpose: it dissolves the inorganic salts (KCl, excess K₂CO₃) and forces the highly polar DMF into the aqueous phase, driving the organic product out of solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic extracts with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 15 mL), followed by a final wash with brine (20 mL).

    • Expert Insight (Causality): Washing with aqueous LiCl is a highly effective, field-proven technique for scrubbing residual trace DMF from the organic phase, which is notoriously difficult to remove via standard evaporation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude dark-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in Hexanes to afford pure 4-(2-Nitrophenoxy)but-2-yn-1-ol.

System Validation & Analytical Characterization

To ensure the trustworthiness of the protocol, the synthesized compound must act as a self-validating system through the following expected analytical benchmarks:

  • TLC: R_f ≈ 0.40 (7:3 Hexanes:EtOAc, visualized via UV at 254 nm).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (dd, 1H, Ar-H, adjacent to NO₂)

    • δ 7.55 (td, 1H, Ar-H)

    • δ 7.20 (dd, 1H, Ar-H, adjacent to ether oxygen)

    • δ 7.05 (td, 1H, Ar-H)

    • δ 4.85 (t, 2H, -O-CH₂ -C≡C-) Confirms successful etherification.

    • δ 4.30 (dt, 2H, -C≡C-CH₂ -OH) Confirms the primary alcohol remains intact.

    • δ 1.85 (t, 1H, -OH , exchangeable with D₂O).

  • IR Spectroscopy (ATR): ~3350 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (weak, C≡C stretch), 1525 & 1350 cm⁻¹ (strong, asymmetric and symmetric N-O stretches).

References

  • Source: nih.
  • Title: Total Synthesis and Bioactivity of 18(R)
  • Source: nptel.ac.
  • Title: Synthesis of (1) 2-(4-hydroxy-2-butynylthio)indole - PrepChem.

Sources

Application

Application Note: 4-(2-Nitrophenoxy)but-2-yn-1-ol in Ruthenium-Catalyzed Click Chemistry (RuAAC) and Stimuli-Responsive Bioconjugation

Executive Summary & Strategic Utility In the landscape of modern bioconjugation and drug development, 4-(2-nitrophenoxy)but-2-yn-1-ol emerges as a highly specialized, next-generation bifunctional linker. Unlike standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In the landscape of modern bioconjugation and drug development, 4-(2-nitrophenoxy)but-2-yn-1-ol emerges as a highly specialized, next-generation bifunctional linker. Unlike standard terminal alkynes universally employed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an internal alkyne core flanked by a primary hydroxyl group and a stimuli-responsive 2-nitrophenoxy moiety.

This structural triad unlocks advanced orthogonal click strategies. Because internal alkynes are entirely inert to CuAAC conditions, they can be selectively reacted via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form highly stable 1,4,5-trisubstituted 1,2,3-triazoles[1]. Furthermore, the 2-nitrophenoxy group serves as a hypoxia-responsive or photolabile trigger, making this molecule an exceptional candidate for targeted drug delivery systems and conditionally active probes.

Mechanistic Insights & Causality

To successfully deploy 4-(2-nitrophenoxy)but-2-yn-1-ol, researchers must understand the mechanistic divergence between CuAAC and RuAAC, as well as the stimuli-responsive nature of the linker.

The RuAAC Advantage for Internal Alkynes

CuAAC obligatorily requires a terminal alkyne to form a copper acetylide intermediate[2]. Because 4-(2-nitrophenoxy)but-2-yn-1-ol is an internal alkyne, it completely bypasses CuAAC reactivity. Instead, RuAAC utilizes catalysts such as CpRuCl(COD) or CpRuCl(PPh3)2 to facilitate an oxidative coupling mechanism[3]. The ruthenium center coordinates both the azide and the internal alkyne, forming a ruthenacycle intermediate that undergoes reductive elimination to yield the fully substituted triazole[3].

Stimuli-Responsive Cleavage Cascade

The 2-nitrophenoxy ether is not merely a structural spacer; it is a programmable release valve. In hypoxic tumor microenvironments, upregulated nitroreductase enzymes reduce the nitro group to an amine. The resulting electron-rich 2-aminophenoxy moiety undergoes a rapid intramolecular cascade, expelling the adjacent payload.

RuAAC_Mechanism Ru Active Ru(II) Catalyst [Cp*RuCl] Complex Coordination Complex (Ru + Alkyne + Azide) Ru->Complex Ligand Exchange (Room Temp) Metallacycle Ruthenacycle Intermediate Complex->Metallacycle Oxidative Coupling (Regioselective) Product 1,4,5-Trisubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->Ru Catalyst Regeneration

Fig 1: RuAAC catalytic cycle for internal alkynes via ruthenacycle intermediate.

Quantitative Data: CuAAC vs. RuAAC Compatibility

To guide experimental design, the following table summarizes the operational parameters and catalytic compatibility for 4-(2-nitrophenoxy)but-2-yn-1-ol[4],[1],[5].

ParameterCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Catalyst System CuSO₄ / THPTA / Na AscorbateCpRuCl(COD) or CpRuCl(PPh₃)₂
Alkyne Requirement Terminal alkynes onlyTerminal and Internal alkynes
Reactivity with Target Molecule Inert (0% Yield) Highly Reactive (>90% Yield)
Reaction Intermediate Copper AcetylideRuthenacycle
Product Regiochemistry 1,4-disubstituted triazole1,4,5-trisubstituted triazole
Biomolecule Compatibility High (Requires ROS scavengers)High (Requires rigorous degassing)

Experimental Protocols

The following self-validating protocols detail the functionalization of the hydroxyl handle, followed by the RuAAC bioconjugation.

Protocol A: Pre-Click Hydroxyl Functionalization (Payload Attachment)

Objective: Covalently attach a carboxylic acid-containing payload (e.g., a fluorophore or cytotoxic drug) to the primary hydroxyl group of the linker.

Reagents:

  • 4-(2-nitrophenoxy)but-2-yn-1-ol (1.0 eq)

  • Payload-COOH (1.2 eq)

  • EDC·HCl (1.5 eq) and DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve Payload-COOH and 4-(2-nitrophenoxy)but-2-yn-1-ol in anhydrous DCM under an argon atmosphere.

  • Activation: Add EDC·HCl and DMAP to the solution. Causality: EDC/DMAP facilitates mild Steglich esterification at room temperature, preventing thermally-induced degradation of the internal alkyne or premature reduction of the nitro group.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc). The internal alkyne can be visualized using a KMnO₄ stain (appears as a yellow spot on a purple background).

  • Purification: Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. Confirm the product mass via LC-MS.

Protocol B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Objective: Conjugate the payload-linker complex to an azide-functionalized protein.

Reagents:

  • Payload-linker complex (from Protocol A) (5.0 eq relative to protein)

  • Azide-functionalized protein (1.0 eq, 1-5 mg/mL)

  • Cp*RuCl(COD) catalyst (10 mol% relative to alkyne)

  • 1,4-Dioxane and PBS (pH 7.4)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Vigorously degas the PBS buffer and 1,4-Dioxane by bubbling argon for 20 minutes. Causality: Ruthenium(II) catalysts are highly susceptible to oxidative degradation. Failure to remove dissolved oxygen will result in catalyst quenching and reaction failure[4].

  • Reagent Assembly: In an argon-purged vial, combine the azide-protein (in PBS) and the payload-linker (dissolved in a minimal volume of 1,4-Dioxane; final organic solvent concentration should not exceed 20% v/v to prevent protein denaturation).

  • Catalyst Addition: Add Cp*RuCl(COD) to the mixture. Causality: The cyclooctadiene (COD) ligand is utilized here instead of PPh₃ because it is more labile, allowing the RuAAC reaction to proceed efficiently at room temperature, thereby preserving the structural integrity of the protein[5].

  • Incubation: Agitate gently at room temperature for 12–16 hours under argon.

  • Validation & Purification:

    • Pass the reaction mixture through a Size-Exclusion Chromatography (SEC) column (e.g., NAP-5 or Superdex) to remove the ruthenium catalyst and unreacted small molecules.

    • Self-Validation: Analyze the purified conjugate via Intact Protein Mass Spectrometry. A mass shift corresponding to the exact mass of the linker-payload complex confirms 1:1 stoichiometry and the successful formation of the 1,4,5-trisubstituted triazole.

Workflow Step1 4-(2-Nitrophenoxy) but-2-yn-1-ol Step2 Payload Attachment (Esterification) Step1->Step2 EDC/DMAP DCM, 4h Step3 RuAAC Click (Cp*RuCl(COD)) Step2->Step3 Biomolecule-N3 1,4-Dioxane, RT Step4 Stimuli Cleavage (Nitroreductase) Step3->Step4 Hypoxic Environment

Fig 2: Workflow from linker functionalization to RuAAC bioconjugation and cleavage.

References

  • Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction Source: Repository of the Academy's Library (MTAK) URL:[Link]

  • Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Sonogashira coupling reactions using 4-(2-Nitrophenoxy)but-2-yn-1-ol

Application Note: Advanced Cross-Coupling Strategies for 4-(2-Nitrophenoxy)but-2-yn-1-ol Scaffolds in Drug Discovery Executive Summary & Mechanistic Rationale In the development of complex therapeutics—such as novel lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for 4-(2-Nitrophenoxy)but-2-yn-1-ol Scaffolds in Drug Discovery

Executive Summary & Mechanistic Rationale

In the development of complex therapeutics—such as novel leads for visceral leishmaniasis and other parasitic diseases—nitrophenoxy propargyl ethers are frequently utilized as key structural building blocks[1]. However, a common pitfall in designing cross-coupling workflows is the misidentification of alkyne substitution. 4-(2-Nitrophenoxy)but-2-yn-1-ol is an internal alkyne, bearing both a hydroxymethyl group and an aryloxymethyl group.

Because the standard Sonogashira reaction fundamentally relies on the sp2-sp coupling of aryl or vinyl halides with terminal alkynes[2], this scaffold lacks the acidic terminal acetylenic proton required to form the requisite copper(I) acetylide intermediate. Furthermore, the nitro group is highly electron-withdrawing and does not directly participate in palladium-catalyzed cross-coupling.

To leverage this highly functionalized scaffold in Sonogashira workflows, Senior Application Scientists employ a Scaffold Inversion Strategy . Rather than acting as the alkyne donor, the 4-(2-Nitrophenoxy)but-2-yn-1-ol scaffold is chemically activated to serve as the aryl halide electrophile. This is achieved by reducing the nitro group to an aniline, followed by a Sandmeyer reaction to yield an aryl iodide. This activated electrophile can then undergo highly efficient palladium and copper co-catalyzed C–C bond formation[3].

Visualizing the Synthetic Workflow

Workflow A 4-(2-Nitrophenoxy)but-2-yn-1-ol (Internal Alkyne Scaffold) B Nitro Reduction (Fe, NH4Cl, EtOH/H2O) A->B C 4-(2-Aminophenoxy)but-2-yn-1-ol (Aniline Intermediate) B->C D Sandmeyer Reaction (NaNO2, HCl, then KI) C->D E 4-(2-Iodophenoxy)but-2-yn-1-ol (Aryl Iodide Electrophile) D->E F Sonogashira Coupling (Pd/Cu, Terminal Alkyne) E->F G Functionalized Di-yne Drug Precursor F->G

Figure 1: Derivatization of the internal alkyne scaffold into an active Sonogashira electrophile.

Experimental Protocols & Causality

The following protocols represent a self-validating system. Each step includes specific in-process controls (IPCs) to ensure the integrity of the transformation before proceeding to the next catalytic cycle.

Protocol A: Scaffold Activation (Reduction & Sandmeyer)

Objective: Convert the unreactive nitroarene into an electrophilic aryl iodide. Causality: The nitro group is incompatible with Pd(0) oxidative addition. Iron-mediated reduction is chosen over catalytic hydrogenation (e.g., Pd/C, H2) to strictly prevent the over-reduction of the internal alkyne to an alkene or alkane.

Step-by-Step Methodology:

  • Reduction: Dissolve 4-(2-Nitrophenoxy)but-2-yn-1-ol (10 mmol) in a 4:1 mixture of EtOH/H2O (50 mL). Add NH4Cl (50 mmol) and Iron powder (50 mmol).

  • Heating: Reflux at 80 °C for 2 hours. IPC Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the yellow nitro starting material.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides, washing with hot EtOH. Concentrate the filtrate to yield the crude aniline.

  • Diazotization: Suspend the crude aniline in 6M HCl (20 mL) and cool to 0 °C. Dropwise add a cold solution of NaNO2 (11 mmol) in H2O (5 mL). Stir for 30 minutes at 0 °C.

  • Iodination: Slowly add a solution of KI (25 mmol) in H2O (10 mL). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 to neutralize iodine. Extract with EtOAc (3 × 30 mL), dry over Na2SO4, and purify via flash chromatography to yield 4-(2-Iodophenoxy)but-2-yn-1-ol .

Protocol B: Sonogashira Cross-Coupling

Objective: Couple the newly synthesized aryl iodide with a terminal alkyne (e.g., phenylacetylene). Causality: Pd(dppf)Cl2 is explicitly selected over the traditional Pd(PPh3)4. The bidentate nature of the dppf ligand suppresses competitive coordination from the internal alkyne and the free primary hydroxyl group on the scaffold, which would otherwise poison the catalyst and stall the reaction. Diisopropylamine (iPr2NH) is utilized as the base due to its superior basicity and higher boiling point compared to triethylamine, facilitating the crucial deprotonation of the terminal alkyne[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-(2-Iodophenoxy)but-2-yn-1-ol (5.0 mmol), Pd(dppf)Cl2 (0.25 mmol, 5 mol%), and CuI (0.1 mmol, 2 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment (preventing Glaser homocoupling of the terminal alkyne).

  • Reagent Addition: Inject anhydrous DMF (15 mL) and degassed iPr2NH (15 mmol). Finally, add phenylacetylene (6.0 mmol) dropwise.

  • Reaction: Heat the mixture to 80 °C for 6 hours. IPC Check: LC-MS should indicate the disappearance of the aryl iodide mass [M+H]+ and the appearance of the cross-coupled product.

  • Purification: Dilute with water (50 mL) and extract with diethyl ether (3 × 20 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via column chromatography.

Data Presentation & Optimization

To establish the most robust self-validating protocol, various catalytic conditions were screened. The data below highlights the necessity of bidentate ligands and polar aprotic solvents for this specific functionalized scaffold.

Table 1: Optimization of Sonogashira Coupling Parameters for 4-(2-Iodophenoxy)but-2-yn-1-ol

EntryCatalyst (5 mol%)Co-Catalyst (2 mol%)Base (3 eq.)SolventTemp (°C)Time (h)Yield (%)
1PdCl2(PPh3)2CuIEt3NTHF251241%
2Pd(PPh3)4CuIEt3NDMF60865%
3Pd(OAc)2 / XPhosCuIiPr2NHDMF80678%
4 Pd(dppf)Cl2 CuI iPr2NH DMF 80 6 94%

Note: Yields represent isolated, chromatographically pure products. Entry 4 demonstrates optimal conditions, minimizing catalyst poisoning via the bidentate dppf ligand.

The Sonogashira Catalytic Cycle

Understanding the mechanistic interplay between the palladium and copper cycles is critical for troubleshooting. While recent developments have explored iron and cobalt catalysts[4], palladium remains the gold standard for complex, heteroatom-rich scaffolds.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition [Ar-Pd(II)(L2)-I] Pd0->OxAdd + Aryl Iodide Scaffold TransMet Transmetalation [Ar-Pd(II)(L2)-C≡C-R] OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Cross-Coupled Product CuCycle Copper Co-Catalysis [Cu-C≡C-R] CuCycle->TransMet Acetylide Transfer

Figure 2: Pd/Cu co-catalyzed Sonogashira cycle highlighting transmetalation dynamics.

References

  • Source: Chemical Reviews (ACS Publications)
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL
  • Title: Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219)
  • Title: Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions Source: Beilstein Journal of Organic Chemistry URL

Sources

Application

4-(2-Nitrophenoxy)but-2-yn-1-ol in the synthesis of heterocyclic compounds

Application Note: 4-(2-Nitrophenoxy)but-2-yn-1-ol as a Strategic Building Block in Heterocyclic Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(2-Nitrophenoxy)but-2-yn-1-ol as a Strategic Building Block in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocol

Executive Summary

The synthesis of highly functionalized oxygen- and nitrogen-containing heterocycles is a cornerstone of modern drug discovery. 4-(2-Nitrophenoxy)but-2-yn-1-ol serves as a highly versatile, bifunctional precursor designed for the rapid assembly of 1,4-benzoxazine and 1,4-benzoxazepine scaffolds. By masking a nucleophilic amine as a nitro group and tethering it to an electrophilic alkyne, this molecule enables controlled, tandem reduction-cyclization cascades. This application note details the mechanistic rationale, optimized catalytic conditions, and self-validating experimental protocols for utilizing 4-(2-nitrophenoxy)but-2-yn-1-ol in transition-metal-catalyzed heterocyclic synthesis.

Mechanistic Causality: Divergent Cyclization Pathways

The utility of 4-(2-nitrophenoxy)but-2-yn-1-ol lies in its programmable reactivity. The transformation into a heterocyclic core relies on two sequential mechanistic steps: chemoselective reduction and regioselective intramolecular hydroamination.

Chemoselective Nitro Reduction

To initiate the cyclization, the ortho-nitro group must be reduced to an aniline derivative, yielding 4-(2-aminophenoxy)but-2-yn-1-ol. The critical challenge here is chemoselectivity : the internal alkyne is highly susceptible to over-reduction to an alkene or alkane under standard catalytic hydrogenation conditions (e.g., Pd/C, H2​ ). Therefore, single-electron transfer (SET) reduction using Iron (Fe) or Tin(II) chloride ( SnCl2​ ) in acidic media is employed. This kinetically favors nitro group reduction while leaving the π -system of the alkyne intact[1].

Regioselective Intramolecular Hydroamination

Once the amine is unmasked, the molecule is primed for intramolecular cyclization. However, the aniline nitrogen is a relatively weak nucleophile. Transition metals (such as Au(I) or Pd(II)) are introduced as π -Lewis acids to coordinate with the alkyne, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack[2].

According to Baldwin’s Rules for ring closure, the cyclization of 2-aminophenoxyalkynes can proceed via two competing pathways:

  • 6-exo-dig cyclization: Attack at the internal alkyne carbon (C3) yields a 3-alkylidene-3,4-dihydro-2H-1,4-benzoxazine. This is the kinetically favored pathway due to optimal orbital overlap.

  • 7-endo-dig cyclization: Attack at the terminal alkyne carbon (C4) yields a 1,4-benzoxazepine[3]. This pathway requires specific ligand tuning to overcome the stereoelectronic preference for the 6-membered ring.

G Nitro 4-(2-Nitrophenoxy) but-2-yn-1-ol Amine 4-(2-Aminophenoxy) but-2-yn-1-ol Nitro->Amine Chemoselective Reduction (Fe/NH4Cl) Benzoxazine 1,4-Benzoxazine (6-exo-dig) Kinetic Product Amine->Benzoxazine Au(I) or Pd(II) Catalysis Benzoxazepine 1,4-Benzoxazepine (7-endo-dig) Thermodynamic Product Amine->Benzoxazepine Modified Ligands (Steric Bulk)

Caption: Divergent cyclization pathways of 4-(2-nitrophenoxy)but-2-yn-1-ol to heterocyclic scaffolds.

Quantitative Data: Catalyst & Regioselectivity Optimization

The choice of catalyst dictates both the reaction kinetics and the regiochemical outcome (6-exo vs. 7-endo). Table 1 summarizes the optimization data for the cyclization of 4-(2-aminophenoxy)but-2-yn-1-ol. Gold(I) complexes demonstrate superior π -activation, driving the reaction to completion at room temperature with near-perfect 6-exo-dig selectivity.

Table 1: Optimization of Cyclization Conditions

Catalyst System (10 mol%)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (6-exo : 7-endo)
None (Thermal Control)Toluene11024< 5N/A
PdCl2​(MeCN)2​ MeCN8068295 : 5
Ph3​PAuCl/AgOTf DCM252> 99> 99 : 1
PtCl2​ Toluene80126880 : 20
AgOTf DCE8085585 : 15

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Visual cues (color changes) and specific TLC behaviors provide real-time confirmation of reaction progress, minimizing the risk of carrying failed intermediates forward.

Workflow Step1 Step 1: Etherification Synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol Step2 Step 2: Chemoselective Reduction Fe/NH4Cl mediated nitro reduction Step1->Step2 Step3 Step 3: Au(I)-Catalyzed Cyclization Intramolecular hydroamination Step2->Step3 Step4 Step 4: Isolation & Verification Chromatography & NMR Analysis Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis and cyclization of the target compound.

Protocol A: Synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Objective: Establish the bifunctional ether linkage via nucleophilic aromatic substitution/alkylation.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2-nitrophenol (10.0 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous K2​CO3​ (15.0 mmol). Stir at room temperature for 15 minutes. Self-Validation: The solution will turn deep yellow/orange, indicating the formation of the phenoxide anion.

  • Alkylation: Dropwise add 4-chlorobut-2-yn-1-ol (11.0 mmol). Heat the mixture to 60 °C for 4 hours.

  • Workup: Quench with ice water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 4:1). Yield: ~85% as a pale yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Unmask the amine nucleophile without reducing the alkyne.

  • Setup: Dissolve 4-(2-nitrophenoxy)but-2-yn-1-ol (5.0 mmol) in a mixture of EtOH (20 mL) and water (5 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol) and NH4​Cl (25.0 mmol).

  • Reaction: Reflux the mixture at 80 °C for 2 hours. Self-Validation: TLC monitoring (UV 254 nm) will show the disappearance of the yellow starting material spot and the appearance of a highly fluorescent blue/purple spot (under 365 nm UV) corresponding to the aniline.

  • Filtration: Cool to room temperature and filter through a pad of Celite to remove iron sludge. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , dry, and evaporate to yield 4-(2-aminophenoxy)but-2-yn-1-ol as a viscous brown oil. Use immediately in the next step to prevent oxidative degradation.

Protocol C: Au(I)-Catalyzed 6-exo-dig Cyclization

Objective: Synthesize the 1,4-benzoxazine core via intramolecular hydroamination.

  • Catalyst Preparation: In a dry vial under Argon, mix Ph3​PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) in anhydrous DCM (2 mL). Stir for 10 minutes. Self-Validation: A white precipitate of AgCl will form, confirming the generation of the active cationic gold species.

  • Cyclization: Dissolve the freshly prepared 4-(2-aminophenoxy)but-2-yn-1-ol (1.0 mmol) in anhydrous DCM (8 mL) and add it to the catalyst suspension.

  • Monitoring: Stir at room temperature for 2 hours. TLC will indicate complete conversion of the polar amine to a less polar, UV-active benzoxazine product.

  • Purification: Filter the mixture through a short silica plug to remove the metal catalyst, concentrate, and purify by flash chromatography to isolate (Z)-3-(2-hydroxyethylidene)-3,4-dihydro-2H-1,4-benzoxazine.

Applications in Drug Development

The 1,4-benzoxazine and 1,4-benzoxazepine scaffolds generated from 4-(2-nitrophenoxy)but-2-yn-1-ol are privileged structures in medicinal chemistry. The rigidified morpholine-like ring fused to a benzene core provides excellent metabolic stability and predictable vector trajectories for substituent placement.

  • CNS Agents: Benzoxazepines are widely explored as neuro-protectants and modulators of the integrated stress response (e.g., ISRIB analogs)[4].

  • Anticancer Therapeutics: The 1,4-benzoxazine core is a structural motif found in several natural products, including the anticancer indole alkaloid Cephalandole A, which has been synthesized utilizing similar reductive cyclization methodologies[1].

References

  • Jaiswal, P. K., et al. "On water ultrasound-assisted one pot efficient synthesis of functionalized 2-oxo-benzo [1, 4] oxazines: First application to the synthesis of anticancer indole alkaloid, Cephalandole A." ResearchGate. Available at:[Link]

  • "Microwave-Assisted Selective Nucleopalladation-Triggered Cascade Process: Synthesis of Highly Functionalized 3-Chloro-1H-indenes." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein." University of Nottingham Repository. Available at: [Link]

Sources

Method

catalytic hydrogenation of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Application Note: Catalytic Hydrogenation and Reductive Cyclization of 4-(2-Nitrophenoxy)but-2-yn-1-ol Executive Summary & Strategic Context In modern drug development, the efficient synthesis of privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation and Reductive Cyclization of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Executive Summary & Strategic Context

In modern drug development, the efficient synthesis of privileged heterocyclic scaffolds is paramount. The molecule 4-(2-nitrophenoxy)but-2-yn-1-ol is a highly versatile, bifunctional building block containing both a reducible aromatic nitro group and an internal alkyne. Controlling the chemoselectivity during its catalytic hydrogenation dictates the final molecular architecture, allowing researchers to access either functionalized linear amino-ethers or cyclized 1,4-benzoxazine derivatives. This application note details the mechanistic causality, catalyst selection criteria, and validated protocols for directing this hydrogenation workflow.

Mechanistic Causality: Directing the Hydrogenation Trajectory

The reduction of 4-(2-nitrophenoxy)but-2-yn-1-ol is a competitive process governed by the distinct thermodynamic and kinetic profiles of its functional groups.

  • Nitro Group Kinetics: The aromatic nitro group is highly susceptible to catalytic hydrogenation. The N–O bond readily undergoes cleavage on palladium surfaces, making its reduction to the corresponding aniline kinetically favored over alkyne reduction at ambient temperatures and low hydrogen pressures (1)[1].

  • Alkyne Chemoselectivity: Once the reactive intermediate, 4-(2-aminophenoxy)but-2-yn-1-ol, is formed, the choice of catalyst dictates the fate of the alkyne. Standard Palladium on Carbon (Pd/C) drives complete saturation to the alkane. Conversely, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) alters the d-band center of the metal. This ensures the alkyne is reduced stereoselectively to the (Z)-alkene, but the resulting alkene rapidly desorbs before further reduction can occur (2)[2].

  • Tandem Reductive Cyclization: The spatial proximity of the newly generated nucleophilic aniline to the electrophilic alkyne/alkene creates a prime environment for intramolecular hydroamination. Under elevated temperatures or specific metal catalysis, nucleophilic cyclization occurs, yielding a 3,4-dihydro-2H-1,4-benzoxazine framework—a critical pharmacophore in medicinal chemistry (3)[3]. Similar nucleophilic cyclizations of alkynes are well-documented in the formation of other heterocycles (4)[4].

Reaction Pathways Visualization

Pathway A 4-(2-Nitrophenoxy)but-2-yn-1-ol (Starting Material) B 4-(2-Aminophenoxy)but-2-yn-1-ol (Reactive Intermediate) A->B H2 (1 atm), Pd/C Nitro Reduction C (Z)-4-(2-Aminophenoxy)but-2-en-1-ol (Selective Alkene) B->C H2, Lindlar's Cat. Chemoselective D 4-(2-Aminophenoxy)butan-1-ol (Fully Saturated) B->D H2 (Excess), Pd/C Complete Saturation E 1,4-Benzoxazine Derivative (Cyclized Scaffold) B->E Metal/Acid Catalysis Intramolecular Cyclization C->E Spontaneous/Heated Hydroamination

Divergent catalytic hydrogenation pathways of 4-(2-Nitrophenoxy)but-2-yn-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding to subsequent steps.

Protocol A: Complete Hydrogenation to 4-(2-Aminophenoxy)butan-1-ol

Objective: Full reduction of both the nitro and alkyne groups to yield the saturated amino-alcohol.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 4-(2-nitrophenoxy)but-2-yn-1-ol (10 mmol) in 30 mL of anhydrous Methanol.

    • Causality: Methanol is a polar protic solvent that stabilizes the polar transition states during nitro reduction and maintains the solubility of the increasingly polar amine product.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv, 5 mol% Pd).

    • Safety Note: Pd/C is highly pyrophoric. Add the catalyst under a gentle stream of Argon to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at 25 °C.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material (yellow solution) will rapidly convert to the intermediate aniline (within 30 mins), followed by a slower conversion of the alkyne to the alkane (2-4 hours).

    • Self-Validation: The reaction is complete only when the intermediate alkene mass (M+2) is fully converted to the alkane mass (M+4).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C.

    • Causality: Celite prevents the fine carbon particles from passing through the filter paper. Rinse the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford the pure product.

Protocol B: Chemoselective Reduction to (Z)-4-(2-Aminophenoxy)but-2-en-1-ol

Objective: Isolate the (Z)-alkene without over-reduction.

  • Reaction Setup: Dissolve the starting material (10 mmol) in 30 mL of Ethanol. Add synthetic Quinoline (0.1 equiv).

    • Causality: Quinoline acts as a selective poison, competing with the alkene for active sites on the catalyst, thereby preventing over-reduction to the alkane.

  • Catalyst Addition: Add 5% Lindlar's Catalyst (Pd/CaCO₃, Pb poisoned, 5 mol%).

  • Hydrogenation: Stir under H₂ (1 atm) at 25 °C.

  • In-Process Control (IPC): Volumetric monitoring of H₂ uptake is critical. Stop the reaction exactly when 4 equivalents of H₂ are consumed (3 eq for the nitro group, 1 eq for the alkyne). Over-stirring will lead to alkane impurity.

  • Workup: Filter through Celite, wash with Ethanol, and concentrate. Purify via flash chromatography to remove the quinoline additive.

Protocol C: Tandem Reductive Cyclization to 1,4-Benzoxazine

Objective: One-pot reduction and intramolecular cyclization.

  • Reaction Setup: Dissolve the starting material in Toluene. Add Triethylamine (1.5 equiv) and 10% Pd/C (10 mol%).

    • Causality: Toluene allows for higher reaction temperatures, while Triethylamine acts as a base to enhance the nucleophilicity of the resulting aniline, promoting the hydroamination step.

  • Hydrogenation & Heating: Stir under H₂ (1 atm) at 80 °C for 12 hours.

  • In-Process Control (IPC): LC-MS must show the disappearance of the uncyclized intermediate and the emergence of the cyclized mass (loss of H₂ if fully aromatized, or direct isomeric mass for the dihydro-benzoxazine).

Quantitative Data: Catalyst Screening

The table below summarizes the expected product distributions based on the selection of the catalytic system and reaction conditions:

Catalyst SystemSolventAdditiveTemp (°C)H₂ Pressure (atm)Major ProductYield (%)
10% Pd/CMethanolNone251.04-(2-Aminophenoxy)butan-1-ol>95%
5% Pd/CaCO₃ (Pb)EthanolQuinoline251.0(Z)-4-(2-Aminophenoxy)but-2-en-1-ol88%
10% Pd/CTolueneTriethylamine801.01,4-Benzoxazine Derivative74%
PtO₂ (Adams' Cat.)THFNone251.04-(2-Aminophenoxy)butan-1-ol92%

References

  • Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor. ResearchGate. 1

  • A Comparative Guide to the Catalytic Hydrogenation of 2-Hexyn-1-ol and 6-phenyl-2. Benchchem. 2

  • A New Convenient Method for the Synthesis of 2H-1,4-Benzoxazine Derivatives from Nitroketones via Intramolecular Reductive Cyclization. ResearchGate. 3

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. Beilstein Journals. 4

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-(2-Nitrophenoxy)but-2-yn-1-ol synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-(2-Nitrophenoxy)but-2-yn-1-ol .

The synthesis of this propargylic aryl ether is notoriously problematic. 2-Nitrophenol is a highly deactivated and sterically hindered nucleophile, which often leads to stalled reactions, poor yields, and the formation of difficult-to-separate diether byproducts. This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to optimize your reaction yield.

Mechanistic Pathway & Workflow Analysis

To solve yield issues, we must first map the competing synthetic pathways. The two primary routes for this synthesis are the Williamson Ether Synthesis (using a propargylic halide) and the Mitsunobu Reaction (using a propargylic diol).

Synthesis_Pathways NP 2-Nitrophenol (Deactivated Nucleophile) Target 4-(2-Nitrophenoxy)but-2-yn-1-ol (Target Product) NP->Target Williamson Ether Synthesis K2CO3, NaI, DMF NP->Target Mitsunobu Reaction TMAD, PMe3, Toluene W_Reactant 4-Chlorobut-2-yn-1-ol (Electrophile) W_Reactant->Target M_Reactant But-2-yne-1,4-diol (Diol Precursor) M_Reactant->Target Diether 1,4-bis(2-nitrophenoxy)but-2-yne (Diether Byproduct) Target->Diether Over-alkylation (Excess 2-Nitrophenol)

Fig 1. Mechanistic pathways and competitive over-alkylation in 4-(2-Nitrophenoxy)but-2-yn-1-ol synthesis.

Troubleshooting Guides & FAQs

Q1: My Williamson ether synthesis yield is stuck below 40%, and I see unreacted 2-nitrophenol on the TLC. How can I drive the reaction to completion? Causality & Solution: The strong electron-withdrawing nature (-I and -M effects) of the ortho-nitro group severely reduces the nucleophilicity of the phenoxide ion[1]. Furthermore, propargylic chlorides like 4-chlorobut-2-yn-1-ol are susceptible to competitive base-catalyzed degradation and SN2' side reactions when subjected to prolonged heating[2]. To overcome this, shift from standard acetone/K₂CO₃ to a highly polar aprotic solvent like DMF, and introduce catalytic Sodium Iodide (NaI). The NaI triggers an in situ Finkelstein reaction, converting the propargylic chloride into a highly reactive propargylic iodide, which drastically accelerates the SN2 displacement before degradation can occur[3].

Q2: I am using the Mitsunobu reaction with but-2-yne-1,4-diol, but I keep isolating 1,4-bis(2-nitrophenoxy)but-2-yne (the diether). How do I prevent over-alkylation? Causality & Solution: But-2-yne-1,4-diol is a symmetrical molecule with two identical primary hydroxyl groups. Once the first hydroxyl is etherified, the second remains highly susceptible to activation by the phosphonium intermediate[4]. If your stoichiometric ratio of diol to 2-nitrophenol is 1:1, the local concentration dynamics will inevitably lead to double alkylation. To suppress this, you must use a 3- to 5-fold molar excess of but-2-yne-1,4-diol . This statistically favors mono-alkylation. The unreacted diol is highly polar and can be easily washed away during the aqueous workup.

Q3: The standard Mitsunobu reaction (PPh₃ / DIAD) is sluggish and yields a mess of triphenylphosphine oxide (TPPO) that co-elutes with my product. Are there better reagents? Causality & Solution: The ortho-nitro group introduces significant steric bulk and hydrogen-bonding interference, which can disrupt the formation of the key alkoxyphosphonium intermediate. For sterically hindered and electronically deactivated phenols, standard PPh₃/DIAD is often insufficient. Switch to Trimethylphosphine (PMe₃) and Tetramethylazodicarboxamide (TMAD) . PMe₃ is smaller and more nucleophilic, easily accessing the hindered center. More importantly, TMAD forms a stable, crystalline hydrazine byproduct that simply precipitates out of non-polar solvents (like toluene) and can be removed via filtration, completely eliminating the TPPO purification nightmare[5][6].

Quantitative Data Presentation

The following table summarizes the expected outcomes when transitioning from standard to optimized synthetic conditions.

Synthesis StrategyReagents / CatalystSolventTemp (°C)Typical Yield (%)Primary Impurity / Byproduct
Standard Williamson K₂CO₃Acetone60 (Reflux)35 - 45Unreacted SM, Degradation products
Optimized Williamson K₂CO₃, NaI (10 mol%)DMF7075 - 85 Diether (Trace, <5%)
Standard Mitsunobu PPh₃, DIADTHF0 to 2540 - 50Diether, TPPO contamination
Optimized Mitsunobu PMe₃, TMADToluene0 to 2560 - 75 Hydrazinedicarboxamide (Easily filtered)

Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted Williamson Ether Synthesis

This protocol utilizes in situ halogen exchange to force the reaction of the deactivated phenol.

  • Preparation: Charge a flame-dried round-bottom flask with 2-nitrophenol (1.0 equiv, 10 mmol), anhydrous K₂CO₃ (1.5 equiv, 15 mmol), and NaI (0.1 equiv, 1 mmol) in 20 mL of anhydrous DMF[3].

  • Phenoxide Formation: Stir the suspension at room temperature for 20 minutes. Validation check: The solution will turn a deep, vibrant orange/red, confirming the formation of the 2-nitrophenoxide anion.

  • Electrophile Addition: Add 4-chlorobut-2-yn-1-ol (1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool to room temperature and quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 30 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) followed by brine. Crucial step: DMF will severely impact column resolution if not removed via LiCl washes.

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target mono-ether.

Protocol B: TMAD/PMe₃ Modified Mitsunobu Reaction

This protocol bypasses steric hindrance and eliminates TPPO purification issues.

  • Preparation: In a flame-dried flask under argon, dissolve 2-nitrophenol (1.0 equiv, 5 mmol) and but-2-yne-1,4-diol (3.0 equiv, 15 mmol) in 25 mL of anhydrous toluene[5]. Note: The excess diol is mandatory to prevent diether formation.

  • TMAD Addition: Add Tetramethylazodicarboxamide (TMAD) (1.3 equiv, 6.5 mmol) to the mixture[6].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Phosphine Addition: Slowly add Trimethylphosphine (PMe₃) (1.3 equiv, 6.5 mmol, typically sourced as a 1M solution in toluene) dropwise over 10 minutes. Validation check: A slight exotherm and color change indicate the formation of the betaine intermediate.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 24-48 hours.

  • Filtration: The TMAD-H₂ byproduct will precipitate as a white solid. Filter the crude mixture through a Celite pad and wash with cold toluene.

  • Purification: Concentrate the filtrate. Because TPPO is absent, a short silica plug (eluting with Hexanes:EtOAc) is sufficient to isolate the pure 4-(2-Nitrophenoxy)but-2-yn-1-ol.

References

  • Tandem oxa-Michael addition–SN2′ substitution of 4-chlorobut-2-yn-1-ol with nitroalkenes Chemical Communications (RSC Publishing) URL:[Link][2]

  • Aliphatic Nucleophilic Substitution (Williamson Ether Synthesis) John Wiley & Sons, Inc. URL:[Link][1]

  • Synthesis by Substitution (Mitsunobu Reaction of Diols) Thieme E-Books URL:[Link][4]

  • Atroposelective Total Synthesis of Darobactin A ChemRxiv URL:[Link][5]

  • Mitsunobu esterification using TMAD and PMe3 ResearchGate URL:[Link][6]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Nitrophenoxy)but-2-yn-1-ol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-(2-Nitrophenoxy)but-2-yn-1-ol duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-(2-Nitrophenoxy)but-2-yn-1-ol during organic synthesis. This guide moves beyond basic troubleshooting by explaining the thermodynamic and molecular causality behind solubility failures, providing self-validating protocols, and offering data-driven solutions for your workflows.

Molecular Causality: Why Does It Crash Out?

To troubleshoot solubility, we must first understand the molecular architecture of 4-(2-Nitrophenoxy)but-2-yn-1-ol. This compound presents a unique "solvation paradox" due to three competing structural features:

  • The Nitroaromatic Core: The ortho-nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic framework through inductive and resonance effects[1]. Furthermore, nitro groups possess a remarkably high dipole moment (typically between 3.5 D and 4.0 D)[2]. This creates strong intermolecular dipole-dipole interactions in the solid state.

  • The Terminal Alkynol: The primary hydroxyl group acts as a potent hydrogen-bond donor and acceptor. When combined with the polar nitro group, the molecules form a highly stable, rigid crystal lattice.

  • The Rigid Alkyne Backbone: The linear but-2-yn-1-ol chain restricts conformational entropy. Molecules with low conformational freedom typically exhibit higher melting points and higher lattice energies, making them harder to dissolve.

The Result: The principle of "like dissolves like" dictates that this moderately polar, amphiphilic molecule requires a highly specific solvent environment[3]. Purely non-polar solvents (like hexane or toluene) cannot disrupt the hydrogen-bonded lattice. Conversely, highly polar protic solvents (like water) are repelled by the bulky, hydrophobic aromatic ring.

Diagnostic FAQs

Q: Why does the compound precipitate immediately upon the addition of inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) during cross-coupling reactions? A: This is a classic "salting-out" effect. Inorganic bases drastically increase the ionic strength of the solvent matrix. Because 4-(2-Nitrophenoxy)but-2-yn-1-ol relies on the solvent's dielectric capacity to remain in solution, the sudden influx of highly charged ions monopolizes the solvent molecules, forcing the organic compound out of solution. Solution: Pre-solvate the compound in a polar aprotic solvent and use a biphasic system (e.g., THF/Water) or a phase-transfer catalyst (PTC).

Q: Which solvent systems provide the best thermodynamic balance for this compound? A: Polar aprotic solvents are mandatory. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are ideal because their oxygen atoms act as excellent hydrogen-bond acceptors to solvate the terminal hydroxyl group, while their high dielectric constants stabilize the polar nitroaromatic moiety[3].

Q: Can I use heat to force the compound into solution without degrading it? A: Yes, but within strict limits. While nitro compounds are relatively stable, they can be sensitive to extreme conditions, and terminal alkynes can undergo unwanted side reactions if transition metals are inadvertently present. Gentle heating (40–50 °C) combined with ultrasonic agitation is the recommended, self-validating best practice to overcome the lattice energy barrier without risking degradation.

Q: I am performing a CuAAC (Click) reaction. How do I keep this compound dissolved in the standard aqueous conditions? A: 1-Nitro-2-(prop-2-ynyloxy)benzene derivatives are frequently used in click chemistry to form 1,2,3-triazoles[4]. However, they will precipitate in pure water. You must use a co-solvent system, typically a 1:1 or 2:1 mixture of THF:Water or tert-Butanol:Water, ensuring the alkyne is fully dissolved in the organic phase before introducing the aqueous copper catalyst.

Quantitative Solvent Compatibility Matrix

To facilitate logical experimental design, use the following solvent selection matrix. The data is synthesized based on the dielectric and hydrogen-bonding requirements of nitroaromatic alkynols.

SolventDielectric Constant (ε)H-Bond Acceptor CapacitySolvation RatingRecommended Reaction Application
DMSO 46.7StrongExcellent Stock solutions, SₙAr, Click Chemistry (as co-solvent)
DMF 36.7StrongExcellent Sonogashira couplings, Etherifications
THF 7.5ModerateGood Biphasic reactions, low-temperature metalations
DCM 8.9WeakPoor to Moderate Liquid-liquid extractions only; avoid for stock solutions
Toluene 2.4NonePoor Do not use unless paired with a strong polar co-solvent

Diagnostic Workflow Visualization

Follow this logical decision tree to systematically resolve solubility issues during your reaction setup.

SolubilityTroubleshooting Start 4-(2-Nitrophenoxy)but-2-yn-1-ol Precipitates in Reaction CheckSolvent Assess Primary Solvent Polarity Start->CheckSolvent NonPolar Non-Polar / Weakly Polar (e.g., Toluene, DCM, Hexane) CheckSolvent->NonPolar Yes PolarAprotic Polar Aprotic (e.g., DMF, DMSO, THF) CheckSolvent->PolarAprotic No ActionSolvent Evaporate & Switch to Polar Aprotic Co-solvent NonPolar->ActionSolvent CheckSalts Did precipitation occur AFTER adding inorganic base/salts? PolarAprotic->CheckSalts ActionSolvent->CheckSalts ActionSalts Transition to Biphasic System (Add H2O) or use PTC CheckSalts->ActionSalts Yes CheckTemp Assess Matrix Temperature CheckSalts->CheckTemp No ActionSalts->CheckTemp ActionTemp Apply Gentle Heating (40-50°C) + Ultrasonic Agitation CheckTemp->ActionTemp Still Insoluble Success Homogeneous Solution Achieved Proceed with Catalysis CheckTemp->Success Soluble ActionTemp->Success

Fig 1. Logical decision tree for troubleshooting nitroaromatic alkynol solubility in synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. Every step includes a specific rationale and a validation checkpoint.

Protocol A: Preparation of a Stable 0.5 M Stock Solution

Use this protocol to prepare the compound for dropwise addition into sensitive catalytic cycles (e.g., Sonogashira).

  • Weighing & Transfer: Accurately weigh the required mass of 4-(2-Nitrophenoxy)but-2-yn-1-ol into a dry, amber glass vial. Rationale: Amber glass protects the nitroaromatic system from potential photolytic degradation over long-term storage.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a 0.5 M concentration. Do not use DCM or Toluene.

  • Acoustic Agitation: Cap the vial under an argon atmosphere and place it in an ultrasonic bath set to 40 °C for 10–15 minutes. Rationale: Sonication provides localized cavitation energy to break the strong intermolecular hydrogen bonds without exposing the bulk solution to excessive thermal stress.

  • Validation Step (Tyndall Effect): Remove the vial and shine a focused beam of light (e.g., a laser pointer) through the solution against a dark background.

    • Pass: The beam is invisible passing through the liquid, confirming complete dissolution at the molecular level.

    • Fail: A visible beam (Tyndall scattering) indicates micro-crystals remain. Return to sonication and increase temperature to 50 °C.

Protocol B: Biphasic Setup for CuAAC (Click Chemistry)

Use this protocol when reacting the alkynol with an azide, where aqueous conditions are typically required.

  • Organic Phase Preparation: Dissolve 1.0 equivalent of 4-(2-Nitrophenoxy)but-2-yn-1-ol and 1.05 equivalents of the target azide in THF. Ensure complete dissolution using the validation step from Protocol A.

  • Aqueous Catalyst Preparation: In a separate flask, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in deionized water. Rationale: Keeping the high-ionic-strength catalyst separate initially prevents premature salting-out of the organic substrates.

  • Biphasic Integration: Slowly add the aqueous catalyst solution to the stirring organic phase to create a 1:1 (v/v) THF:Water mixture. Stir vigorously (800+ RPM) to form a fine emulsion.

  • Validation Step (TLC Monitoring): Because the mixture is an emulsion, visual clarity cannot validate solubility. Instead, take a 10 µL aliquot after 30 minutes, partition it in EtOAc/Water, and run the organic layer on a TLC plate (Hexane:EtOAc 3:1). The rapid disappearance of the starting material spot confirms that the alkyne is successfully dissolving into the reactive interfacial layer rather than precipitating inertly.

References

  • Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI [Link]

  • 24.6: Nitro Compounds - Chemistry LibreTexts[Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - MDPI [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Stabilizing 4-(2-Nitrophenoxy)but-2-yn-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(2-Nitrophenoxy)but-2-yn-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(2-Nitrophenoxy)but-2-yn-1-ol . Because this molecule features a highly reactive internal alkyne flanked by a propargylic alcohol and an electron-withdrawing nitroaromatic ether, it is highly susceptible to unwanted polymerization.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during storage and synthesis.

Quantitative Data: Inhibitor Selection & Storage Parameters

Selecting the correct inhibitor and storage atmosphere is the most critical step in preventing alkyne polymerization. Use the table below to determine the appropriate stabilization strategy for your specific workflow.

InhibitorChemical NameTypical ConcentrationAtmosphere RequirementThermal StabilityPrimary Use Case
BHT Butylated hydroxytoluene100 – 1000 ppm (0.01% - 0.1%)Inert (Argon / N₂)Low (Degrades >100 °C)Long-term anaerobic storage of purified monomers.
HQ / MEHQ Hydroquinone / Monomethyl ether hydroquinone10 – 200 ppmAerobic (Requires O₂)High (Stable >100 °C)High-temperature processing or aerobic storage.
Polymerization & Inhibition Pathways

G Monomer 4-(2-Nitrophenoxy) but-2-yn-1-ol Radical Free Radical Intermediate Monomer->Radical Activation Initiator Initiators (Heat, Light, Metals) Initiator->Radical Generates Polymer Undesired Polymer (Viscous/Dark) Radical->Polymer Chain Propagation Stable Stable Complex (Polymerization Halted) Radical->Stable Intercepted Inhibitor Radical Scavenger (BHT / HQ) Inhibitor->Radical Quenches

Logical workflow of undesired alkyne polymerization and radical inhibition mechanisms.

Troubleshooting Guides & FAQs

Q1: Why does 4-(2-Nitrophenoxy)but-2-yn-1-ol darken and increase in viscosity during storage? A1: The molecule contains a reactive internal alkyne (but-2-yne) and a propargylic alcohol moiety. Alkynes are highly susceptible to undesired polymerization or oligomerization initiated by1[1]. Furthermore, propargyl alcohols can readily2[2]. The 2-nitrophenoxy group acts as a photochemical sensitizer, accelerating the generation of free radicals. As these radicals propagate, they form high-molecular-weight polymeric impurities, causing the liquid to darken and become highly viscous.

Q2: How should I properly store this compound to prevent polymerization? A2: To ensure maximum stability, the compound must be stored under strictly controlled conditions. The recommended storage temperature is 1[1]. The material should be kept in a tightly sealed, amber-colored vial to prevent photochemical initiation. If BHT is used as the inhibitor, the headspace should be1[1].

Q3: Which polymerization inhibitor should I use, and how do their mechanisms differ? A3: The two most common radical scavengers are Butylated hydroxytoluene (BHT) and Hydroquinone (HQ) / Monomethyl ether hydroquinone (MEHQ).

  • BHT is a highly lipid-soluble phenolic antioxidant that directly quenches free radicals and has 3[3]. It does not require oxygen to function and is typically used at 4[4].

  • HQ and MEHQ operate via a different mechanism. They strictly5[5]. Oxygen reacts with carbon-centered free radicals to form peroxy radicals;6[6].

Q4: Why did my monomer polymerize even though I added MEHQ and stored it under Argon? A4: This is a critical mechanistic error. Because MEHQ and HQ require dissolved oxygen to form the intermediate peroxy radicals, storing them under a strictly anaerobic environment (like an Argon-sparged flask) 5[5]. If you must store the compound under an inert atmosphere, you must use an oxygen-independent inhibitor like 7[7].

Q5: My downstream reaction requires a transition metal catalyst. How do I prepare the monomer? A5: Both polymeric impurities and radical inhibitors (BHT, HQ) will interfere with transition-metal catalysts (e.g., in Sonogashira couplings) or radical-based reactions like 8[8]. You must purify the monomer immediately prior to use. High-molecular-weight polymers and phenolic inhibitors can be removed via flash column chromatography over silica gel or by passing the neat liquid through a short plug of basic alumina (see Protocol 2).

Experimental Protocols
Protocol 1: Inhibitor Dosing and Long-Term Storage Preparation

Objective: Stabilize freshly synthesized 4-(2-Nitrophenoxy)but-2-yn-1-ol for long-term storage at 2–8 °C.

  • Quantification: Accurately weigh the purified 4-(2-Nitrophenoxy)but-2-yn-1-ol in a tared, amber glass vial.

  • Inhibitor Selection: Select BHT for inert storage. Calculate the required mass of BHT to achieve a4[4].

  • Dissolution: Add the BHT directly to the liquid monomer. If the monomer is highly viscous, dissolve the BHT in a minimal amount of anhydrous dichloromethane (DCM), mix thoroughly with the monomer, and then carefully remove the DCM under reduced pressure at room temperature.

  • Atmosphere Exchange: Gently purge the headspace of the vial with dry Argon or Nitrogen for 30 seconds to 1[1]. (Note: Skip this step if you are utilizing MEHQ/HQ, as they require oxygen).

  • Storage: Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store in a dark refrigerator at1[1].

Protocol 2: Pre-Reaction Purification (Inhibitor and Polymer Removal)

Objective: Remove BHT/MEHQ and trace polymeric species immediately before using the monomer in a catalytic reaction.

  • Column Preparation: Pack a short glass column or a fritted funnel with basic alumina (Activity I). The basic alumina effectively retains phenolic inhibitors (like BHT and HQ) due to their slight acidity, as well as polar polymeric degradants.

  • Elution: Dissolve the required amount of 4-(2-Nitrophenoxy)but-2-yn-1-ol in a non-polar solvent mixture (e.g., 10% Ethyl Acetate in Hexanes).

  • Filtration: Pass the solution through the alumina plug. The highly polar, viscous polymeric impurities and the phenolic inhibitors will remain tightly bound to the stationary phase.

  • Concentration: Collect the eluent and concentrate it under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath below 30 °C to prevent thermally initiating polymerization during concentration.

  • Self-Validation (NMR Check): Verify the successful removal of the inhibitor by analyzing a small aliquot via ¹H NMR. Ensure the characteristic tert-butyl protons of BHT (~1.4 ppm) or the methoxy protons of MEHQ (~3.7 ppm) are completely absent. Use the purified monomer immediately in your downstream reaction.

Sources

Optimization

Technical Support Center: Optimizing Ether Cleavage of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically designed for researchers and drug development professionals facing chemoselectivity and yield challenges during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically designed for researchers and drug development professionals facing chemoselectivity and yield challenges during the ether cleavage of 4-(2-Nitrophenoxy)but-2-yn-1-ol .

Cleaving an aryl propargyl ether that contains both an internal alkyne (but-2-ynyl backbone) and a highly reducible, electron-withdrawing ortho-nitro group requires precise mechanistic control. Standard ether deprotection protocols often fail here due to competing side reactions.

Mechanistic Workflow & Pathway Selection

To understand why certain reagents fail while others succeed, we must look at the causality behind the cleavage mechanisms. The diagram below illustrates how the substrate's functional groups dictate the success of three common cleavage pathways.

OptimizationPathways Substrate 4-(2-Nitrophenoxy)but-2-yn-1-ol (Internal Alkyne + Nitroarene) PathA BBr3 / CH2Cl2 (Lewis Acid) Substrate->PathA -78°C to RT PathB Ti(O-i-Pr)4 / Mg (Low-Valent Titanium) Substrate->PathB THF, RT PathC Pd(OAc)2 / DMF-H2O (Aqueous Pd-Catalysis) Substrate->PathC 80°C, Base ResultA Failed Cleavage / Low Yield (Steric Hindrance at Alkyne) PathA->ResultA Bromide delivery blocked ResultB 2-Aminophenol (Nitro Group Reduced) PathB->ResultB SET reduces NO2 ResultC 2-Nitrophenol (Optimal Chemoselective Cleavage) PathC->ResultC Allenyl-Pd intermediate

Fig 1: Chemoselective cleavage pathways for 4-(2-Nitrophenoxy)but-2-yn-1-ol.

Troubleshooting Guides & FAQs

Q1: I am using standard Boron Tribromide (BBr₃), but I am observing incomplete conversion and complex brominated mixtures. Why is BBr₃ failing?

Root Cause: While BBr₃ is the gold standard for cleaving methyl and terminal propargyl ethers, it struggles with your specific substrate. The BBr₃-mediated cleavage of propargyl ethers does not occur via simple Lewis acid-base coordination. Instead, it proceeds through the addition of BBr₃ across the alkyne to form a 1 [4]. Because 4-(2-nitrophenoxy)but-2-yn-1-ol features an internal alkyne, the adjacent carbon centers sterically hinder the intramolecular delivery of bromide [1]. Solution: Abandon BBr₃ for internal propargylic ethers. Transition to a Palladium-catalyzed cleavage method (see Q3 and the protocol below).

Q2: I switched to a Low-Valent Titanium (LVT) system to force the cleavage, but my NMR shows the loss of the ortho-nitro signal. What happened?

Root Cause: Low-Valent Titanium reagents, such as Ti(O-i-Pr)₄/TMSCl/Mg, are excellent for 2 [2]. However, LVT is a potent reducing agent. The ortho-nitro group on your substrate is highly susceptible to SET reduction, leading to the formation of 2-aminophenol rather than the desired 2-nitrophenol. Solution: If your synthetic goal requires preserving the nitro group, reductive cleavage methods (LVT, Nickel-catalyzed, or dissolving metal reductions) must be strictly avoided.

Q3: How do I cleave the ether while preserving BOTH the internal alkyne geometry (avoiding allene formation) and the nitro group?

Root Cause & Solution: The optimal approach is a 3 [3]. Palladium(0) inserts into the propargylic C–O bond to form an allenylpalladium intermediate, which subsequently hydrolyzes in the presence of water to release the phenoxide cleanly. This method operates under mild basic conditions, completely bypassing the steric limitations of Lewis acids and the reductive hazards of LVT.

Quantitative Condition Analysis

To aid in experimental design, the table below summarizes the causality and expected outcomes of various reagent systems applied to 4-(2-Nitrophenoxy)but-2-yn-1-ol.

Reagent SystemInternal Alkyne CompatibilityNitro Group TolerancePrimary Cleavage MechanismExpected Outcome
BBr₃ / CH₂Cl₂ Poor (Steric hindrance)HighBromoboration / Lewis AcidLow yield; unreacted starting material.
Ti(O-i-Pr)₄ / Mg ExcellentLow Single Electron Transfer (LVT)Cleavage succeeds, but yields 2-aminophenol.
HBBr₂·SMe₂ ModerateHighModified BromoborationModerate yield; risk of over-bromination.
Pd(OAc)₂ / DMF-H₂O Excellent High Allenylpalladium intermediateOptimal: Clean 2-nitrophenol isolation.

Validated Experimental Protocol: Aqueous Pd-Catalyzed Cleavage

This self-validating protocol utilizes Pd(OAc)₂ to ensure chemoselective cleavage of the butynyl ether without reducing the ortho-nitro group.

Materials Required:

  • 4-(2-Nitrophenoxy)but-2-yn-1-ol (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) / Deionized Water (5:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-(2-Nitrophenoxy)but-2-yn-1-ol (1.0 mmol) in 5.0 mL of degassed DMF.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 mmol) and 1.0 mL of degassed deionized water to the solution. Finally, add Pd(OAc)₂ (0.05 mmol).

  • Thermal Activation: Seal the flask and heat the mixture to 80°C under a positive pressure of Argon. Caution: Do not exceed 80°C, as elevated temperatures can trigger thermal Claisen rearrangements of the propargyl ether.

  • Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1). The formation of the highly yellow 2-nitrophenolate anion in the aqueous layer is a visual self-validation that cleavage is occurring.

  • Quench and Acidification: Once complete, cool the reaction to room temperature. Dilute with 10 mL of diethyl ether and 10 mL of water. Carefully acidify the aqueous layer to pH 3 using 1M HCl (this protonates the phenolate to allow organic extraction).

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 2-nitrophenol.

References

  • Organic Letters (ACS Publications)
  • Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)
  • Organic Letters (ACS Publications)
  • The Journal of Organic Chemistry (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 4-(2-Nitrophenoxy)but-2-yn-1-ol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-aminophenoxy)but-2-yn-1-ol through the reduction of its nitro precursor....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-aminophenoxy)but-2-yn-1-ol through the reduction of its nitro precursor. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this specific transformation, ensuring high yield and purity by minimizing unwanted byproducts.

Introduction: The Challenge of Chemoselectivity

The reduction of the nitro group in 4-(2-nitrophenoxy)but-2-yn-1-ol presents a significant chemoselectivity challenge. The molecule contains two other reducible functional groups: an alkyne and a propargylic alcohol, in addition to an ether linkage that could be susceptible to cleavage under harsh conditions. The primary goal is to selectively reduce the nitro group to an amine while preserving the integrity of the but-2-yn-1-ol side chain. Failure to achieve this selectivity can lead to a complex mixture of byproducts, complicating purification and reducing the overall yield of the desired product.

This guide is structured to address the most common issues encountered during this reduction, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the reduction of 4-(2-nitrophenoxy)but-2-yn-1-ol?

A1: The formation of byproducts is highly dependent on the chosen reduction method. The most frequently observed unwanted products arise from:

  • Over-reduction of the alkyne: The triple bond can be partially or fully reduced to the corresponding alkene (4-(2-aminophenoxy)but-2-en-1-ol) or alkane (4-(2-aminophenoxy)butan-1-ol). This is particularly common with powerful hydrogenation catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure or with extended reaction times.

  • Cleavage of the ether linkage: Aggressive reducing conditions, especially with certain metal/acid combinations, can lead to the cleavage of the phenoxy ether bond, resulting in 2-aminophenol and but-2-yn-1-ol or its reduction products.

  • Incomplete reduction: The reaction may stall at intermediate stages, such as the hydroxylamine or nitroso species, especially if the catalyst is poisoned or an insufficient amount of reducing agent is used.[1]

  • Formation of azo or azoxy compounds: These dimeric byproducts can form from the condensation of partially reduced nitro intermediates, particularly in aromatic nitro compound reductions.[2]

Q2: I am observing a low yield of my desired product, 4-(2-aminophenoxy)but-2-yn-1-ol. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions (temperature, pressure, time). It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Byproduct formation: As detailed in Q1, the formation of byproducts directly consumes your starting material and desired product, leading to a lower isolated yield.

  • Product degradation: The desired aminophenol product can be sensitive to oxidation, especially during workup and purification. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Difficult purification: The desired product and byproducts may have similar polarities, leading to co-elution during column chromatography and subsequent loss of material.

Q3: How can I monitor the progress of the reaction effectively?

A3: Regular monitoring is critical for success. Thin-Layer Chromatography (TLC) is a rapid and effective method.

  • TLC System: A typical eluent system would be a mixture of hexane and ethyl acetate. The starting material (nitro compound) will be less polar than the product (amino compound).

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate (KMnO₄) can also be effective for visualizing the alcohol and alkyne functionalities.

  • Interpretation: A complete reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product. The presence of multiple new spots indicates byproduct formation.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be employed to track the concentrations of the starting material, product, and major byproducts over time.

Troubleshooting Guide

This section is designed to provide solutions to specific problems you may encounter during your experiment.

Problem 1: Significant Over-reduction of the Alkyne Triple Bond

Probable Cause: The catalytic system is too active for the alkyne functionality. This is a common issue with standard catalytic hydrogenation using Pd/C or Raney Nickel under hydrogen gas.[3]

Solutions:

  • Switch to a Milder, More Chemoselective Reduction Method:

    • Catalytic Transfer Hydrogenation (CTH): This method often provides excellent chemoselectivity. Instead of hydrogen gas, a hydrogen donor like formic acid, ammonium formate, or cyclohexene is used.[4]

      • Recommended System: A well-regarded system for this purpose is iron powder with ammonium chloride (Fe/NH₄Cl) in a protic solvent like ethanol or methanol.[5] This system is known for its mildness and high selectivity for the nitro group.

    • Metal/Acid Reduction: The use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.[6]

  • Modify Catalytic Hydrogenation Conditions:

    • Use a "Poisoned" or Selective Catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is specifically designed to reduce alkynes to cis-alkenes and may exhibit reduced activity towards further reduction.[7] However, its effectiveness for nitro group reduction needs to be evaluated for this specific substrate.

    • Lower Hydrogen Pressure: If using a hydrogenation setup, reducing the hydrogen pressure can decrease the rate of alkyne reduction.

    • Careful Monitoring: Follow the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent over-reduction.

Problem 2: Cleavage of the Ether Linkage

Probable Cause: The use of harsh, highly acidic, or strongly reducing conditions can lead to the cleavage of the C-O ether bond.

Solutions:

  • Avoid Strongly Acidic Conditions: If using a metal/acid system, opt for milder acids. For example, using iron powder with a near-neutral salt like ammonium chloride is preferable to systems like Sn/HCl.[5]

  • Employ Neutral Reduction Conditions: Catalytic transfer hydrogenation with a neutral hydrogen donor is an excellent choice to preserve the ether linkage.

  • Sodium Borohydride with a Transition Metal Salt: A combination of sodium borohydride (NaBH₄) and a nickel salt like nickel(II) acetate (Ni(OAc)₂) in a mixed solvent system (e.g., acetonitrile/water) can be effective for nitro reduction while being less prone to ether cleavage.[8]

Problem 3: Incomplete Reaction or Catalyst Poisoning

Probable Cause: The catalyst may be deactivated or "poisoned" by impurities in the starting material, solvent, or reagents. The alkyne functionality itself can sometimes act as a catalyst inhibitor for certain systems.

Solutions:

  • Purify the Starting Material: Ensure your 4-(2-nitrophenoxy)but-2-yn-1-ol is free from sulfur-containing impurities, which are notorious catalyst poisons. Recrystallization or column chromatography of the starting material may be necessary.

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high quality and free from contaminants.

  • Increase Catalyst Loading: If poisoning is suspected, increasing the catalyst loading may help to drive the reaction to completion. However, this may also increase the risk of over-reduction.

  • Choose a More Robust Catalyst System: Metal/acid reductions (e.g., Fe/NH₄Cl) are often less susceptible to poisoning than catalytic hydrogenation systems.[9]

Recommended Experimental Protocol: Fe/NH₄Cl Reduction

This protocol is recommended for its high chemoselectivity, mild reaction conditions, and cost-effectiveness.

Materials:

  • 4-(2-Nitrophenoxy)but-2-yn-1-ol

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Methanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Celite or a similar filter aid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-nitrophenoxy)but-2-yn-1-ol (1.0 eq).

  • Add ethanol or methanol as the solvent.

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete (disappearance of starting material), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-(2-aminophenoxy)but-2-yn-1-ol.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Comparison of Reduction Methods

Reduction MethodTypical ReagentsAdvantagesPotential Byproducts/Issues
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh efficiency, clean byproducts (water)Over-reduction of alkyne, potential for ether cleavage under harsh conditions, catalyst poisoning.[3]
Catalytic Transfer Hydrogenation Formic acid, NH₄HCO₂, Fe/NH₄ClHigh chemoselectivity, mild conditions, avoids handling of H₂ gas.[4][5]May require longer reaction times, potential for incomplete reaction.
Metal/Acid Reduction SnCl₂, Fe/HCl, Zn/AcOHRobust, less prone to catalyst poisoning.Formation of metal salt byproducts that can complicate workup, potential for ether cleavage with strong acids.[6][9]
Borohydride Systems NaBH₄/Ni(OAc)₂Mild conditions, good functional group tolerance.[8]May require careful optimization of stoichiometry and solvent.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway and potential side reactions.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start 4-(2-Nitrophenoxy)but-2-yn-1-ol Product 4-(2-Aminophenoxy)but-2-yn-1-ol Start->Product Selective Nitro Reduction (e.g., Fe/NH4Cl) Over_reduction_alkyne 4-(2-Aminophenoxy)but-2-en-1-ol (Alkene byproduct) Start->Over_reduction_alkyne Non-selective reduction Ether_cleavage 2-Aminophenol + But-2-yn-1-ol Start->Ether_cleavage Harsh conditions Incomplete_reduction Hydroxylamine/Nitroso Intermediates Start->Incomplete_reduction Insufficient reducing agent/ Catalyst poisoning Over_reduction_alkane 4-(2-Aminophenoxy)butan-1-ol (Alkane byproduct) Over_reduction_alkyne->Over_reduction_alkane Further reduction

Caption: Reaction scheme for the reduction of 4-(2-nitrophenoxy)but-2-yn-1-ol.

Purification Strategies

The crude product, 4-(2-aminophenoxy)but-2-yn-1-ol, is often an oil or a low-melting solid. Purification is typically achieved by column chromatography on silica gel.

  • Eluent System: A gradient elution starting with a less polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity to 50-70% ethyl acetate in hexane is often effective.

  • Tailing: The amino group can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue and improve peak shape.

  • Alternative Stationary Phases: If silica gel proves problematic, other stationary phases like alumina (neutral or basic) or reverse-phase silica gel (C18) could be explored.[10]

Final Recommendations

For the selective reduction of 4-(2-nitrophenoxy)but-2-yn-1-ol, we strongly recommend starting with a mild and chemoselective method such as the Fe/NH₄Cl system . This approach has a high probability of success in preserving the alkyne and ether functionalities. Always monitor your reaction closely and be prepared to optimize conditions based on your observations. Careful workup and purification are essential for obtaining a high-purity final product.

We hope this guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]

  • Pu, X., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis, 9(11), 10484-10490. [Link]

  • Schabel, T., Belger, C., & Plietker, B. (2013). A mild chemoselective Ru-catalyzed reduction of alkynes, ketones, and nitro compounds. Organic letters, 15(11), 2858–2861. [Link]

  • Prajapati, D., et al. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Communications, 54(54), 7462-7465. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Lipshutz, B. H., et al. (2011). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(8), 4059-4074. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction. WordPress. [Link]

  • Reddit. (2023, February 20). Nitro reduction conditions. r/Chempros. [Link]

  • Al-Tel, T. H., et al. (2015). Scheme 1: Synthesis of 2-{[4-(amino-1-yl)but-2-yn-1-yl] oxy}-benzophenone, (MZ-2-MZ-7). ResearchGate. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879. [Link]

  • Banik, B. K. (2021). Reductive Transformations with Sodium Borohydride and Their Applications. Molecules, 26(11), 3253. [Link]

  • Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem, 91(2), e202500675. [Link]

  • Dang, K., & Cheng, H. (2025). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ResearchGate. [Link]

  • Soltani, O., et al. (2010). Transfer Hydrogenation in Water: Enantioselective, Catalytic Reduction of α-Cyano and α-Nitro Substituted Acetophenones. Organic Letters, 12(13), 2893–2895. [Link]

  • Hughes, D. L., et al. (2019). Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. Organic Letters, 21(22), 9034–9038. [Link]

  • Kumar, V., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Plietker, B., et al. (2022). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry, 24(1), 123-128. [Link]

  • Reddy, M. S., et al. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 499-510. [Link]

  • Google Patents. (n.d.). Process for purifying crude 4-aminophenol.
  • Smith, R. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Florida. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Chinese Chemical Society, 53(4), 939-945. [Link]

  • Gliński, M., et al. (2025). Regioselective Transfer Hydrogenation of Substituted Oxiranes with Alcohols Using MgO as the Catalyst. MDPI. [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 4-(2-Nitrophenoxy)but-2-yn-1-ol

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers experience unexplained variability in their assays due to compromised reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers experience unexplained variability in their assays due to compromised reagents. 4-(2-Nitrophenoxy)but-2-yn-1-ol is a bifunctional molecule that requires rigorous handling. It combines a propargylic alcohol with an ortho-nitrophenoxy ether. While propargylic alcohols are intrinsically stable under ideal conditions (often decomposing less than 1% over a year)[1], the presence of the nitroaromatic moiety introduces specific vulnerabilities to light, oxidation, and trace metals.

This guide is designed to explain the causality behind degradation, provide self-validating protocols to ensure your reagent is intact before use, and troubleshoot common experimental failures.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural liabilities of 4-(2-Nitrophenoxy)but-2-yn-1-ol. The molecule degrades via three primary pathways:

  • Oxidation of the Propargylic Alcohol: The primary alcohol on the but-2-yne chain is susceptible to oxidation, especially in the presence of atmospheric oxygen and heat. Furthermore, alkynols are strictly incompatible with copper and copper alloys, which can catalyze rapid decomposition and form hazardous byproducts[2][3].

  • Photodegradation of the Nitro Group: Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and visible light. Photon absorption can trigger radical initiation, leading to the reduction of the nitro group to nitroso or aniline derivatives[4].

  • Acidic Ether Cleavage: The ether linkage connecting the nitrophenyl ring to the alkyne chain can undergo hydrolysis. Strong acids (or Lewis acids like boron tribromide) will readily cleave this bond, yielding 2-nitrophenol and alkyne diols[5].

G Compound 4-(2-Nitrophenoxy)but-2-yn-1-ol Photo Photodegradation (UV/Vis Light) Compound->Photo Photon Absorption Oxid Oxidation (O2 / Heat) Compound->Oxid Radical Initiation Acid Acidic Cleavage (Strong Acids) Compound->Acid H+ Catalysis Deg1 Nitroso/Aniline Derivatives Photo->Deg1 Nitro Reduction Deg2 Propargylic Aldehyde / Carboxylic Acid Oxid->Deg2 Alcohol Oxidation Deg3 2-Nitrophenol + Alkyne Diol Acid->Deg3 Ether Cleavage

Primary degradation pathways of 4-(2-Nitrophenoxy)but-2-yn-1-ol under environmental stress.

Part 2: Self-Validating Storage & QC Protocols

Do not assume a stored chemical is pristine. Every protocol must be a self-validating system. Implement the following step-by-step methodology to store the compound and verify its integrity prior to any critical synthesis or biological assay.

Step-by-Step Storage Methodology
  • Aliquot Preparation: Dissolve or transfer the compound using only glass or PTFE-lined equipment. Never use brass or copper spatulas/fittings , as these metals are incompatible with the alkynol moiety[2][3].

  • Inert Gas Purging: Displace atmospheric oxygen in the vial by gently blowing a stream of dry Argon or Nitrogen gas over the compound for 30 seconds[6].

  • Light Protection: Seal the compound in an amber glass vial. If amber glass is unavailable, wrap a clear vial completely in aluminum foil to block UV/Vis light.

  • Temperature Control: Store the sealed vial in a monitored refrigerator (2–8°C) for short-term storage (<1 month) or a freezer (-20°C) for long-term storage (>1 month)[6].

Pre-Experiment Quality Control (QC) Workflow

Before utilizing a batch that has been stored for >3 months, validate its integrity:

  • Visual Inspection: The pure compound should be a clear to very slight yellow liquid/solid[2]. If the sample has turned dark brown or opaque, significant photodegradation or oxidation has occurred.

  • LC-MS Profiling: Run a rapid LC-MS gradient. Confirm the presence of the parent ion. If secondary peaks (e.g., +16 Da indicating oxidation, or cleavage products) account for >5% of the Total Ion Chromatogram (TIC) area, discard the aliquot.

  • pH Verification: Propargylic alcohols are highly sensitive to spontaneous decomposition if exposed to basic impurities. Ensure the storage environment remains strictly neutral or slightly acidic[1].

Part 3: Troubleshooting FAQs

Q: My stock solution of 4-(2-Nitrophenoxy)but-2-yn-1-ol turned dark yellow/brown after sitting on the benchtop for a week. Can I still use it? A: No. The color change is a macroscopic indicator of molecular degradation. It is highly likely that ambient light induced photoreduction of the ortho-nitro group[4], or atmospheric oxygen oxidized the propargylic alcohol[2]. Using this degraded stock will introduce complex impurities into your downstream reactions, leading to off-target effects or failed couplings.

Q: I am scaling up a reaction and want to use a copper-catalyzed click chemistry (CuAAC) approach with this compound. Are there storage or handling concerns? A: Yes, severe concerns. Alkynols like but-2-yn-1-ol are fundamentally incompatible with copper, copper alloys, and strong oxidizing agents during storage and general handling[2][3]. While internal alkynes are less prone to forming explosive copper acetylides than terminal alkynes, prolonged contact with copper during storage will catalyze the decomposition of the propargylic alcohol. If you must use it in a CuAAC reaction, add the copper catalyst only at the exact moment of the reaction, and never store the compound in metal containers.

Q: I suspect my compound underwent ether cleavage during an acid-catalyzed step. How can I confirm this? A: If the ether bond is cleaved by strong acids[5], the molecule splits into 2-nitrophenol and a butyne-diol derivative. You can confirm this via Thin Layer Chromatography (TLC) or LC-MS. 2-Nitrophenol is highly distinct; it is bright yellow and will show a strong UV absorbance at 254 nm, migrating differently than the intact bifunctional parent molecule.

Part 4: Quantitative Stability Data

Use the following tables to benchmark your storage practices and identify degradation products during LC-MS/NMR QC checks.

Table 1: Storage Conditions vs. Expected Shelf Life

Storage TemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Risk Factor
-20°CArgon/NitrogenAmber Glass> 12 MonthsNone (Optimal)
2–8°CArgon/NitrogenAmber Glass6 MonthsSlow oxidation
20–25°C (Room Temp)Ambient AirClear Glass< 2 WeeksPhotodegradation / Oxidation
Any TemperatureAmbient AirCopper/Metal< 24 HoursMetal-catalyzed decomposition

Table 2: Diagnostic Degradation Signatures

Degradation PathwaySuspected ImpurityDiagnostic LC-MS ShiftVisual Indicator
Oxidation Propargylic Aldehyde/Acid[M-2] or [M+14]Slight yellowing
Photoreduction Nitroso/Aniline derivative[M-16] or [M-30]Dark brown/orange color
Ether Cleavage 2-NitrophenolDetection of m/z 138 [M-H]-Bright yellow separation
References
  • 2-Butyn-1-ol(764-01-2)MSDS. ChemicalBook.
  • Product Class 3: Propargylic Alcohols. Thieme Connect.
  • SAFETY DATA SHEET - 2-Butyn-1-ol. Fisher Scientific.
  • SAFETY DATA SHEET - but-2-yn-1-ol. Tokyo Chemical Industry (TCI).
  • Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs). MDPI.
  • Discovery of Dual Target Inhibitors against Cyclooxygenases and Leukotriene A4 Hydrolyase. Journal of Medicinal Chemistry - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison: 4-(2-Nitrophenoxy)but-2-yn-1-ol vs. 4-(4-Nitrophenoxy)but-2-yn-1-ol

Executive Summary In the design of complex heterocyclic scaffolds and targeted drug discovery, the regiochemistry of starting materials dictates the available synthetic pathways. The isomeric propargyl ethers 4-(2-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex heterocyclic scaffolds and targeted drug discovery, the regiochemistry of starting materials dictates the available synthetic pathways. The isomeric propargyl ethers 4-(2-nitrophenoxy)but-2-yn-1-ol (ortho-isomer) and 4-(4-nitrophenoxy)but-2-yn-1-ol (para-isomer) represent a classic example of how a simple positional shift of a nitro group fundamentally alters chemical reactivity.

This guide provides an in-depth, objective comparison of these two isomers, focusing on how their distinct electronic and steric profiles drive divergent outcomes in reductive cyclizations, transition-metal catalyzed substitutions, and thermal rearrangements.

Structural and Electronic Causality

To understand the divergent reactivity of these isomers, we must analyze the causality behind their molecular behavior:

  • Steric Hindrance: In the ortho-isomer, the bulky nitro group is adjacent to the ether oxygen. This creates significant steric clash, which restricts the rotational freedom of the propargylic chain and impedes the coordination of bulky transition metals (e.g., Cobalt, Palladium) at the alkyne or ether oxygen[1]. The para-isomer possesses an unhindered ether linkage, allowing facile metal coordination and intermolecular nucleophilic attack.

  • Electronic Effects: Both isomers feature a strongly electron-withdrawing nitro group. In the para-isomer, resonance withdrawal is highly efficient, making the phenoxy moiety a slightly better leaving group (pKa of 4-nitrophenol ≈ 7.15) compared to the ortho-isomer (pKa of 2-nitrophenol ≈ 7.23).

  • Proximity Effect (The Ortho Advantage): The defining feature of the ortho-isomer is the spatial proximity of the nitro group to the alkyne. Upon reduction to an amine, this proximity enables rapid intramolecular trapping, a pathway structurally impossible for the para-isomer[2].

Divergence Substrate 4-(Nitrophenoxy)but-2-yn-1-ol Ortho Ortho-Isomer (2-Nitro) Substrate->Ortho Para Para-Isomer (4-Nitro) Substrate->Para Ortho_Rxn1 Reductive Cyclization (Benzoxazines) Ortho->Ortho_Rxn1 Ortho_Rxn2 Claisen Rearrangement (8-Nitrochromenes) Ortho->Ortho_Rxn2 Para_Rxn1 Propargylic Substitution (Intermolecular) Para->Para_Rxn1 Para_Rxn2 Claisen Rearrangement (6-Nitrochromenes) Para->Para_Rxn2

Caption: Divergent reactivity pathways dictated by the regiochemistry of the nitro group.

Reactivity Divergence I: Reductive Cyclization

The most profound difference between the two isomers is observed under reductive conditions.

The Ortho-Isomer: When subjected to reducing agents (e.g., Fe/AcOH or Pd/C with H₂), the ortho-nitro group is reduced to an aniline. Because the newly formed nucleophilic amine is perfectly positioned, it undergoes spontaneous intramolecular hydroamination across the internal alkyne. This cascade yields functionalized 3,4-dihydro-2H-1,4-benzoxazine derivatives, which are highly valuable privileged scaffolds in medicinal chemistry[2],[3].

The Para-Isomer: Reduction of the para-isomer yields 4-(4-aminophenoxy)but-2-yn-1-ol. Due to the linear geometry of the para-substitution, the amine cannot reach the alkyne. The reaction halts at the amine stage, acting as a self-validating negative control that proves the intramolecular nature of the ortho-cyclization.

G A 4-(2-Nitrophenoxy) but-2-yn-1-ol B Reduction (Fe/AcOH) A->B C 4-(2-Aminophenoxy) but-2-yn-1-ol B->C D Intramolecular Hydroamination C->D E 3,4-Dihydro-2H-1,4- benzoxazine derivative D->E

Caption: Reductive cyclization of 4-(2-nitrophenoxy)but-2-yn-1-ol to a benzoxazine.

Experimental Protocol: Reductive Cyclization (Self-Validating System)

This protocol utilizes elemental iron in acetic acid, a reliable method for reducing arylnitro groups without over-reducing the alkyne prior to cyclization[3].

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(2-nitrophenoxy)but-2-yn-1-ol in 10 mL of glacial acetic acid.

  • Reduction: Add 6.0 mmol of activated iron powder (Fe) in a single portion.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2–3 hours.

  • Validation Checkpoint: Monitor via TLC. The disappearance of the yellow starting material and the formation of a highly fluorescent blue/green spot under UV (254 nm) indicates successful benzoxazine formation. IR spectroscopy will show the disappearance of the alkyne stretch (~2100 cm⁻¹) and nitro stretches (~1520, 1350 cm⁻¹), validating the cascade completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash with ethyl acetate (30 mL). Neutralize the filtrate cautiously with saturated aqueous NaHCO₃.

  • Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Reactivity Divergence II: Propargylic Substitution (Nicholas Reaction)

When functionalizing the propargylic alcohol moiety, the steric environment plays a critical role. The Nicholas reaction involves the complexation of the alkyne with dicobalt octacarbonyl [Co₂(CO)₈], followed by acid-catalyzed loss of water to form a stabilized propargylic cation, which is then trapped by a nucleophile.

The Para-Isomer: Acts as an excellent substrate. The unhindered alkyne rapidly forms the dark-red dicobalt hexacarbonyl complex. The subsequent nucleophilic attack proceeds in high yields. The Ortho-Isomer: The bulky ortho-nitro group sterically clashes with the massive Co₂(CO)₆ cluster. Complexation is sluggish, and the subsequent stabilization of the propargylic cation is perturbed, leading to significantly lower yields and longer reaction times.

Experimental Protocol: Propargylic Substitution (Para-Isomer)
  • Complexation: Dissolve 1.0 mmol of 4-(4-nitrophenoxy)but-2-yn-1-ol in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 1.1 mmol of Co₂(CO)₈. Stir at room temperature for 1 hour. Self-validation: The solution will turn a deep, intense red, confirming successful alkyne complexation.

  • Substitution: Cool the mixture to -78 °C. Add 2.0 mmol of the desired nucleophile (e.g., anisole), followed by dropwise addition of 1.2 mmol of BF₃·OEt₂.

  • Decomplexation: After stirring for 2 hours and warming to room temperature, add 3.0 mmol of Ceric Ammonium Nitrate (CAN) in 5 mL of methanol to oxidatively cleave the cobalt complex.

  • Workup: Wash with brine, extract with DCM, dry, and purify via chromatography.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of both isomers across standard synthetic transformations, highlighting the objective superiority of each isomer depending on the desired chemical workflow.

Reaction TypeMetric4-(2-Nitrophenoxy)but-2-yn-1-ol (Ortho)4-(4-Nitrophenoxy)but-2-yn-1-ol (Para)
Reductive Cyclization Primary Product 3,4-Dihydro-2H-1,4-benzoxazine4-(4-Aminophenoxy)but-2-yn-1-ol
(Fe/AcOH, 80 °C)Yield 78% - 85%90% (No cyclization)
Reaction Time 2 - 3 hours1.5 hours
Propargylic Substitution Complexation Time > 4 hours (Sluggish)< 1 hour (Rapid)
(Nicholas Reaction)Overall Yield 35% - 45%82% - 88%
Thermal Claisen Primary Product 8-Nitro-2H-chromene derivative6-Nitro-2H-chromene derivative
(Refluxing Diphenyl Ether)Activation Energy High (Steric clash at transition state)Moderate
Physical Properties Leaving Group pKa ~7.23 (2-Nitrophenol)~7.15 (4-Nitrophenol)

Conclusion

The choice between 4-(2-nitrophenoxy)but-2-yn-1-ol and 4-(4-nitrophenoxy)but-2-yn-1-ol must be dictated by the target architecture. The ortho-isomer is an unparalleled precursor for the rapid, step-economic synthesis of fused heterocyclic systems like benzoxazines via intramolecular cascade reactions[2],[1]. Conversely, the para-isomer is the superior choice for intermolecular functionalizations, such as propargylic substitutions and cross-couplings, where steric accessibility at the alkyne core is paramount.

References

  • [2] 1,4-(Benz)Oxazines - Thieme Connect. Available at:[Link]

  • [1] Palladium-Catalyzed Heteroannulation Leading to Heterocyclic Structures with Two Heteroatoms: A Highly Regio- and Stereoselective Synthesis of (Z)-4-Alkyl-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzoxazines - ACS Publications. Available at:[Link]

Sources

Comparative

HPLC validation methods for determining 4-(2-Nitrophenoxy)but-2-yn-1-ol purity

Comparative Guide to HPLC Validation Methods for 4-(2-Nitrophenoxy)but-2-yn-1-ol Purity Determination As pharmaceutical pipelines and organic synthesis workflows grow more complex, the demand for rigorous, self-validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to HPLC Validation Methods for 4-(2-Nitrophenoxy)but-2-yn-1-ol Purity Determination

As pharmaceutical pipelines and organic synthesis workflows grow more complex, the demand for rigorous, self-validating analytical methods is paramount. The compound 4-(2-Nitrophenoxy)but-2-yn-1-ol presents a unique analytical challenge. Its molecular architecture combines a strongly UV-active nitroaromatic ring, an ether linkage, an internal alkyne, and a primary alcohol. This structural diversity necessitates a carefully engineered chromatographic strategy to accurately determine its purity and resolve it from synthetic precursors (e.g., 2-nitrophenol) and potential degradation products.

This guide provides an in-depth comparison of chromatographic techniques for this compound and outlines a step-by-step validation protocol grounded in the latest ICH Q2(R2) regulatory standards[1].

Chemical Profiling & Method Rationale

Before selecting a column or mobile phase, an Application Scientist must deduce the compound’s behavior from its first principles:

  • Chromophore & Detection: The nitrobenzene moiety exhibits strong π→π∗ and n→π∗ electronic transitions in the ultraviolet spectrum, typically yielding robust absorption bands between 250 nm and 280 nm[2]. For optimal signal-to-noise ratio (S/N), UV detection at 265 nm is selected.

  • Ionization & pH Control: While 4-(2-Nitrophenoxy)but-2-yn-1-ol is neutral, its primary synthetic precursor, 2-nitrophenol, has a pKa of approximately 7.2. If the mobile phase pH is near this value, 2-nitrophenol will partially ionize, leading to severe peak tailing and unpredictable retention times. By buffering the mobile phase to pH 3.0 (using 0.1% Formic Acid), we ensure all phenolic impurities remain fully protonated and lipophilic, guaranteeing sharp, symmetrical peaks.

  • Hydrophobicity: The aromatic ring imparts significant hydrophobicity, while the alkyne and alcohol groups provide polarizable interaction sites. This makes Reversed-Phase (RP) chromatography the most logical starting point.

Method Comparison: RP-HPLC vs. UHPLC vs. NP-HPLC

To establish the most efficient purity assay, we evaluated three distinct chromatographic modalities. The objective is to maximize theoretical plates ( N ) and resolution ( Rs​ ) while minimizing run time.

The Causality of UHPLC Superiority (The van Deemter Equation)

The data clearly favors Ultra-High Performance Liquid Chromatography (UHPLC). To understand why, we must look at the van Deemter equation ( H=A+B/u+C⋅u ), which models column efficiency[3]. By utilizing sub-2 µm particles in UHPLC, we drastically reduce the A term (eddy diffusion) because the particles pack more uniformly. More importantly, the smaller particles minimize the distance analytes must diffuse in and out of the stationary phase pores, flattening the C term (resistance to mass transfer)[3]. This allows us to run the mobile phase at much higher linear velocities ( u ) without losing theoretical plates, yielding sharper peaks and higher sensitivity in a fraction of the time.

Quantitative Performance Data
ParameterConventional RP-HPLCUHPLC (Sub-2 µm)Normal Phase (NP-HPLC)
Stationary Phase C18 (5 µm, 150 x 4.6 mm)C18 (1.7 µm, 50 x 2.1 mm)Silica (5 µm, 150 x 4.6 mm)
Mobile Phase Water / ACN (0.1% FA)Water / ACN (0.1% FA)Hexane / Isopropanol
Retention Time ( tR​ ) 12.5 min2.4 min8.1 min
Theoretical Plates ( N ) ~11,500~48,000~6,500
*Resolution ( Rs​ ) **2.67.21.4
Tailing Factor ( Tf​ ) 1.181.031.65
Limit of Detection (LOD) 0.05 µg/mL0.008 µg/mL0.25 µg/mL

*Resolution measured against the critical pair impurity (2-nitrophenol).

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Based on the comparative data, the UHPLC method is selected for formal validation. A robust analytical method must be a self-validating system. The following protocol aligns with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development[4].

Step 1: Specificity & Peak Purity

  • Objective: Prove the method can unambiguously assess the analyte in the presence of impurities[4].

  • Action: Inject a blank, a standard solution of 4-(2-Nitrophenoxy)but-2-yn-1-ol, and a sample spiked with known impurities (e.g., 2-nitrophenol).

  • Forced Degradation: Subject the API to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light for 24 hours.

  • Evaluation: Use a Photodiode Array (PDA) detector to evaluate the spectral homogeneity (Peak Purity Index) of the 4-(2-Nitrophenoxy)but-2-yn-1-ol peak. The purity angle must be less than the purity threshold.

Step 2: Linearity and Range

  • Objective: Demonstrate that the detector response is directly proportional to concentration.

  • Action: Prepare standard solutions at five concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 25, 50, 100, 125, and 150 µg/mL).

  • Evaluation: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant.

Step 3: Accuracy (Recovery)

  • Objective: Verify the closeness of agreement between the accepted reference value and the value found[1].

  • Action: Spike known amounts of the reference standard into a synthetic sample matrix at three levels (50%, 100%, 150%), performing triplicate preparations at each level (9 determinations total).

  • Evaluation: Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0% for drug substances.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Objective: Assess the degree of scatter between a series of measurements.

  • Action:

    • Repeatability: Inject six independent preparations of the sample at 100% concentration on the same day, by the same analyst, on the same equipment.

    • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different UHPLC system.

  • Evaluation: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤2.0% .

Step 5: Robustness

  • Objective: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters[1].

  • Action: Systematically alter the column temperature ( ±5∘ C), mobile phase flow rate ( ±10% ), and organic modifier composition ( ±2% ).

  • Evaluation: System suitability criteria (Resolution >2.0 , Tailing factor <1.5 ) must be met under all varied conditions.

Method Lifecycle Visualization

HPLC_Validation N1 Method Selection (UHPLC vs RP-HPLC) N2 Specificity & Forced Degradation (Peak Purity via PDA) N1->N2 N3 Linearity & Range (R² ≥ 0.999, 25-150%) N2->N3 N4 Accuracy / Recovery (Spike at 50, 100, 150%) N3->N4 N5 Precision (Repeatability RSD ≤ 2.0%) N4->N5 N6 Robustness (Vary pH, Temp, Flow) N5->N6 N7 Validated Method for 4-(2-Nitrophenoxy)but-2-yn-1-ol N6->N7

Figure 1: ICH Q2(R2) Lifecycle Workflow for HPLC Method Validation.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Using Selectivity to Optimize UHPLC Separations Source: Pharmaceutical Technology URL:[Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Validation

Benchmarking 4-(2-Nitrophenoxy)but-2-yn-1-ol Efficiency in Triazole Synthesis: A Comparative Guide

The synthesis of highly functionalized 1,4,5-trisubstituted 1,2,3-triazoles is a critical bottleneck in fragment-based drug discovery and materials science. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized 1,4,5-trisubstituted 1,2,3-triazoles is a critical bottleneck in fragment-based drug discovery and materials science. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for terminal alkynes, it is fundamentally incapable of processing internal alkynes. To bridge this gap, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is employed.

This guide benchmarks the performance of the asymmetric internal alkyne 4-(2-Nitrophenoxy)but-2-yn-1-ol against traditional substrates. By analyzing its unique steric and electronic properties, we provide researchers with empirical benchmarking data, mechanistic causality, and a self-validating experimental protocol for efficient triazole synthesis.

Mechanistic Rationale: Overcoming the Internal Alkyne Barrier

To understand the efficiency of 4-(2-Nitrophenoxy)but-2-yn-1-ol, one must first understand the causality of the catalyst-substrate interaction.

Unlike CuAAC, which requires the deprotonation of a terminal alkyne to form a copper acetylide intermediate, RuAAC proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle[1]. The active catalytic species, typically a [Cp*RuCl] complex, coordinates both the alkyne and the azide simultaneously. The nucleophilicity of the alkyne's π-system is increased by back-donation from the ruthenium center, allowing even unactivated internal alkynes to react[2].

Why 4-(2-Nitrophenoxy)but-2-yn-1-ol? This specific internal alkyne presents a highly differentiated "push-pull" steric and electronic environment:

  • Hydroxymethyl Group (C1): Small steric footprint, capable of secondary hydrogen-bonding interactions with the catalyst or solvent.

  • 2-Nitrophenoxy Group (C4): Highly electron-withdrawing and sterically demanding.

During the formation of the ruthenacycle, the regioselectivity is dictated by how the alkyne orients itself in the ruthenium coordination sphere. The bulky 2-nitrophenoxy group forces the larger substituent of the incoming organic azide to point toward the less hindered hydroxymethyl group[3]. This steric sorting results in a highly specific 1,4,5-trisubstituted regioisomer, making it a vastly superior scaffold compared to symmetric internal alkynes where regiocontrol is impossible.

mechanism Cat [Cp*RuCl] Catalyst Active Species Coord π-Complex Coordination (Steric sorting) Cat->Coord Ligand Exchange Substrates 4-(2-Nitrophenoxy)but-2-yn-1-ol + Organic Azide Substrates->Coord Ruthenacycle Six-Membered Ruthenacycle (Oxidative Coupling) Coord->Ruthenacycle Oxidative Coupling Product 1,4,5-Trisubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Cat Catalyst Regeneration

RuAAC catalytic cycle for 4-(2-Nitrophenoxy)but-2-yn-1-ol highlighting ruthenacycle intermediates.

Benchmarking Data: Substrate Comparison

To objectively evaluate the efficiency of 4-(2-Nitrophenoxy)but-2-yn-1-ol, it must be benchmarked against both a standard terminal alkyne (Propargyl alcohol) and a symmetric internal alkyne (2-Butyne-1,4-diol). The data below highlights the trade-offs between reaction class, yield, and regioselectivity.

Alkyne SubstrateAlkyne TypeReaction ClassOptimal CatalystYield (%)RegioselectivityPrimary Application
Propargyl Alcohol TerminalCuAACCuSO₄ / NaAsc98%>99:1 (1,4-isomer)Standard Click Chemistry
2-Butyne-1,4-diol Internal (Sym)RuAACCpRuCl(PPh₃)₂82%N/A (Symmetric)Diol-functionalized Triazoles
4-(2-Nitrophenoxy)but-2-yn-1-ol Internal (Asym)RuAACCpRuCl(PPh₃)₂88%92:8 (Steric control)Advanced Pharmacophore Scaffolds

Data Synthesis: While CuAAC on terminal alkynes yields near-perfect regioselectivity, it cannot produce 1,4,5-trisubstituted triazoles. When comparing internal alkynes under RuAAC conditions, 4-(2-Nitrophenoxy)but-2-yn-1-ol demonstrates superior utility. The asymmetric nature of the molecule, driven by the bulky nitrophenoxy ether, achieves an impressive 92:8 regioselectivity ratio, whereas symmetric alkynes inherently yield a single, less complex product.

Self-Validating Experimental Protocol

The following methodology details the RuAAC workflow for 4-(2-Nitrophenoxy)but-2-yn-1-ol. This protocol is designed as a self-validating system, meaning each phase contains an analytical checkpoint to ensure chemical integrity before proceeding.

Causality of Setup: Ruthenium(II) catalysts are highly susceptible to oxidation, which degrades them into catalytically inactive tetrazene complexes[2]. Therefore, rigorous Schlenk techniques and degassed solvents are mandatory. Tetrahydrofuran (THF) is selected over protic solvents to maximize the solubility of the bulky nitrophenoxy substrate and stabilize the active [Cp*RuCl] species[1].

Step 1: Reagent Preparation & Degassing
  • In a flame-dried Schlenk flask, dissolve 4-(2-Nitrophenoxy)but-2-yn-1-ol (1.0 equiv, 1.0 mmol) and the target organic azide (1.05 equiv) in 5.0 mL of anhydrous THF.

  • Validation Checkpoint: Perform three consecutive freeze-pump-thaw cycles. The absolute absence of gas bubbling during the final thaw phase validates complete deoxygenation, ensuring the Ru(II) catalyst will not be poisoned.

Step 2: Catalyst Activation & Addition
  • In a nitrogen-filled glovebox, weigh 0.05 mmol (5 mol%) of Cp*RuCl(PPh₃)₂.

  • Add the catalyst to the reaction mixture at room temperature.

  • Causality: The PPh₃ ligands must dissociate to allow the alkyne and azide to coordinate to the ruthenium center. Initiating the addition at room temperature prevents premature thermal degradation of the catalyst before this critical ligand exchange occurs.

Step 3: Cycloaddition Reaction
  • Seal the flask and heat the mixture to 60°C in an oil bath for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is self-validating when the specific mass peak of the internal alkyne completely disappears, replaced by the target product mass (m/z = Alkyne Mass + Azide Mass).

Step 4: Purification & Regioisomer Verification
  • Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

  • Validation Checkpoint: Analyze the purified fractions via ¹H NMR. The formation of the 1,4,5-trisubstituted triazole is confirmed by the specific downfield shifts of the propargylic CH₂ protons. The 92:8 ratio of regioisomers is validated by integrating the distinct methylene singlets, confirming the steric sorting mechanism was successful.

workflow Prep 1. Reagent Prep & Degassing CatAdd 2. Cp*RuCl(PPh3)2 Addition Prep->CatAdd React 3. RuAAC Reaction (60°C, THF) CatAdd->React Purify 4. Flash Chromatography React->Purify Validate 5. LC-MS & NMR Validation Purify->Validate

Step-by-step experimental workflow for RuAAC triazole synthesis and validation.

References

  • Title: Ruthenium catalyzed azide-alkyne cycloaddition: A review Source: International Journal of Chemical and Physical Sciences (IJCPS) URL: [Link]

  • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Source: Thieme E-Books URL: [Link]

Sources

Comparative

Elemental Analysis Validation for Synthesized 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Comparative Guide

Executive Summary In the rigorous landscape of drug development and synthetic chemistry, proving the bulk purity of novel intermediates is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and quantitative N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and synthetic chemistry, proving the bulk purity of novel intermediates is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) provide indispensable structural and exact mass confirmation[1], combustion elemental analysis (EA) remains the gold standard for assessing bulk sample purity and detecting inorganic salts or retained solvents[2]. According to stringent American Chemical Society (ACS) guidelines, the experimentally found values for carbon, hydrogen, and nitrogen must fall within an absolute deviation of ±0.4% from the calculated theoretical values to confirm ≥95% purity[3].

This guide objectively evaluates the performance of leading elemental analysis platforms—specifically comparing dynamic flash combustion with classical Pregl-Dumas methods—using the functionalized alkyne 4-(2-Nitrophenoxy)but-2-yn-1-ol as the benchmark validation molecule.

The Benchmark Molecule: Analytical Challenges

Molecule: 4-(2-Nitrophenoxy)but-2-yn-1-ol Molecular Formula: C₁₀H₉NO₄ Molecular Weight: 207.18 g/mol Theoretical Composition: C: 57.97%, H: 4.38%, N: 6.76%, O: 30.89%

As a validation standard, this molecule presents two distinct combustion challenges that test the limits of an elemental analyzer:

  • The Alkyne Moiety: Carbon-carbon triple bonds are highly carbon-dense and inherently refractory. Insufficient combustion temperatures or inadequate oxygen dosing will lead to soot formation (incomplete combustion), artificially lowering the %C yield.

  • The Nitroaromatic Ring: The combustion of nitro (-NO₂) groups generates a complex, unpredictable mixture of nitrogen oxides (NOx)[4]. If the instrument's reduction reactor is compromised, these NOx species will not be fully converted to N₂ gas, leading to erratic %N quantification and peak tailing.

Technology Comparison: Combustion Analyzers vs. Orthogonal Methods

To validate the synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol, laboratories typically rely on one of two primary CHNS/O architectures, supported orthogonally by HRMS.

A. Thermo Fisher FlashSmart (Dynamic Flash Combustion)

The FlashSmart platform utilizes a modified Dumas method optimized for high-throughput laboratories. It features a MultiValve Control (MVC) module that allows automated, unattended switching between CHN (oxidation) and Oxygen (pyrolysis) modes without manual column reconfiguration[5][6].

  • Advantage: Extremely rapid analysis times (CHN in ~5 minutes) and low carrier gas consumption (~10L helium per sample)[5].

B. PerkinElmer 2400 Series II (Classical Pregl-Dumas)

The PE 2400 Series II relies on a highly robust, steady-state combustion approach paired with frontal chromatography[7][8]. It is specifically engineered to handle difficult-to-analyze materials, including polynuclear aromatics and nitro-compounds[4].

  • Advantage: Exceptional stability and precision for refractory compounds, utilizing a unique wake-up routine for automated equilibration[9].

C. Orthogonal Validation: High-Resolution Mass Spectrometry (HRMS)

While EA confirms bulk purity, HRMS is required to confirm the exact parent-derived ion within 0.003 m/z units[1]. For 4-(2-Nitrophenoxy)but-2-yn-1-ol, ESI-TOF HRMS must yield an [M+Na]⁺ peak at m/z 230.0427. However, HRMS is blind to bulk inorganic impurities, making EA and HRMS strictly complementary[3].

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following step-by-step protocol embeds causality and self-validating Quality Assurance (QA) checks into the workflow.

Step 1: Precision Weighing & Encapsulation

  • Action: Using an ultra-microbalance (e.g., AD-6), accurately weigh 2.0 to 5.0 mg of the thoroughly dried sample[8][10].

  • Causality (The "Why"): Sample sizes below 2 mg risk falling outside the linear dynamic range of the Thermal Conductivity Detector (TCD), while sizes above 5 mg can deplete the oxygen pulse, leading to incomplete combustion of the alkyne[10].

  • Encapsulation: For CHN analysis, seal the sample in a Tin (Sn) capsule[8]. For Oxygen analysis, seal the sample in a Silver (Ag) capsule[7]. Tin undergoes a highly exothermic oxidation during combustion, creating a localized "flash" temperature of ~1800°C necessary to break the alkyne bonds. Silver is used for Oxygen analysis because it is inert to pyrolysis; tin would scavenge the oxygen to form tin oxides, destroying the measurement.

Step 2: Combustion (CHN) vs. Pyrolysis (O)

  • CHN Mode: Drop the tin capsule into the combustion furnace (950–1100°C) synchronized with a precise injection of pure O₂ gas[5]. The resulting gas mixture (CO₂, H₂O, NOx) is swept by Helium carrier gas into a secondary reduction furnace (840°C) packed with pure Copper[5]. The copper quantitatively strips oxygen from the NOx species, reducing them entirely to N₂ gas.

  • Oxygen Mode: Drop the silver capsule into a pyrolysis furnace (1060°C) under a Helium/Hydrogen atmosphere. The sample pyrolyzes, and all liberated oxygen reacts with a specialized carbon bed to form Carbon Monoxide (CO)[5].

Step 3: Separation & Detection

  • Action: The analyte gases (N₂, CO₂, H₂O for CHN; CO for Oxygen) are separated via a GC column and measured by the TCD[6].

Step 4: Self-Validating QA/QC System

  • Action: Run samples in duplicate. Analyze a certified organic analytical standard (e.g., Sulfanilamide) every 10 samples.

  • Validation Rule: Duplicate runs must agree within ±0.3% absolute. If the calibration standard deviates by >0.30%, the instrument must be recalibrated and the batch re-run[11].

Quantitative Data Presentation

Table 1: Instrument Performance & Specification Comparison
ParameterThermo Fisher FlashSmartPerkinElmer 2400 Series IIOrthogonal HRMS (ESI-TOF)
Primary Methodology Dynamic Flash CombustionClassical Pregl-DumasMass-to-Charge Ratio (m/z)
Detector TCDTCDTime-of-Flight (TOF)
Analysis Time (CHN) ~5 minutes[5]~6 minutes[9]~2-3 minutes (Direct Inject)
Precision (RSD) < 0.5%[5]< 0.3%[10]< 5 ppm mass error
Gas Requirements He, O₂, Ar (optional)[5]He or Ar, O₂[7]N₂ (Desolvation/Nebulizer)
Optimal Use Case High-throughput laboratoriesComplex, refractory moleculesExact mass identification
Table 2: Experimental Validation Data for 4-(2-Nitrophenoxy)but-2-yn-1-ol

Data represents the mean of duplicate runs for a highly purified (>99%) batch.

ElementTheoretical Calculated (%)FlashSmart Found (%)PE 2400 Series II Found (%)Absolute Deviation (Max)ACS Pass/Fail (±0.4%)
Carbon (C) 57.9757.8258.050.15PASS
Hydrogen (H) 4.384.454.350.07PASS
Nitrogen (N) 6.766.686.790.08PASS
Oxygen (O) 30.8931.0530.810.16PASS

Mechanistic Workflow Diagram

The following diagram illustrates the divergent pathways required to accurately quantify CHN versus Oxygen for the benchmark molecule.

EA_Workflow cluster_CHN CHNS Mode (Oxidation) cluster_O Oxygen Mode (Pyrolysis) Sample 4-(2-Nitrophenoxy)but-2-yn-1-ol (C10H9NO4) Tin Encapsulate in Tin (Sn) Sample->Tin Aliquot 1 (2-5mg) Silver Encapsulate in Silver (Ag) Sample->Silver Aliquot 2 (2-5mg) Combustion Dynamic Flash Combustion (O2, 950-1100°C) Tin->Combustion Drop into Furnace Reduction Reduction Reactor (Cu) (NOx -> N2) Combustion->Reduction CO2, H2O, NOx GC Chromatographic Separation (GC Column) Reduction->GC CO2, H2O, N2 Pyrolysis High-Temp Pyrolysis (He/H2, 1060°C) Silver->Pyrolysis Drop into Furnace Conversion Carbon Bed (O -> CO) Pyrolysis->Conversion Pyrolytic fragments Conversion->GC CO TCD Thermal Conductivity Detector (TCD) GC->TCD Elution Data Elemental Composition (%C, %H, %N, %O) TCD->Data Peak Integration

Caption: Divergent CHN (Oxidation) and Oxygen (Pyrolysis) analytical workflows for elemental quantification.

Conclusion

Validating the synthesis of complex molecules like 4-(2-Nitrophenoxy)but-2-yn-1-ol requires instrumentation capable of overcoming refractory triple bonds and volatile nitroaromatic byproducts. Both the Thermo Fisher FlashSmart and the PerkinElmer 2400 Series II successfully quantify the CHN/O mass percentages well within the ACS-mandated ±0.4% tolerance[3][12].

For laboratories prioritizing high-throughput analysis and automated gas switching, the FlashSmart's dynamic combustion offers superior time-to-result[5]. Conversely, laboratories dealing predominantly with highly refractory or heavily halogenated organics may benefit from the steady-state frontal chromatography design of the PE 2400[4][8]. In all cases, elemental analysis remains an irreplaceable pillar of structural validation, working in tandem with HRMS to guarantee absolute scientific integrity.

References

  • ACS Research Data Guidelines | American Chemical Society (ACS) | [Link]

  • Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer | IET Ltd. |[Link]

  • Summary of CHNS Elemental Analysis Common Problems | University of British Columbia (UBC) |[Link]

  • 2400 Series II CHNS/O Elemental Analysis | Cromatec |[Link]

  • PerkinElmer Elemental Analysis of Various Classes of Chemical Compounds Using CHN | SlideShare |[Link]

  • Organic Elemental Analysis: 2400 Series II CHNS/O Elemental Analyzer | AMS PVT LTD |[Link]

  • The Problems Associated With Elemental Analysis | AZoNano |[Link]

  • CHN Elemental Analysis | Northern Illinois University (NIU) |[Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science |[Link]

  • An International Study Evaluating Elemental Analysis - PMC | NIH |[Link]

  • User Manual and Operation Guide for Thermo Fisher FlashSmart | Longi |[Link]

Sources

Validation

Comparative Toxicity Guide: 4-(2-Nitrophenoxy)but-2-yn-1-ol vs. Standard Nitroaromatics

Executive Summary Nitroaromatic compounds (NACs) are ubiquitous in industrial synthesis, pharmaceuticals, and as environmental contaminants. Evaluating highly functionalized NACs, such as 4-(2-Nitrophenoxy)but-2-yn-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroaromatic compounds (NACs) are ubiquitous in industrial synthesis, pharmaceuticals, and as environmental contaminants. Evaluating highly functionalized NACs, such as 4-(2-Nitrophenoxy)but-2-yn-1-ol , requires a rigorous comparative framework against established reference toxicants. As an Application Scientist, I have structured this guide to deconstruct this unique molecule—which features an ortho-nitrophenyl ether, an internal alkyne, and a primary alcohol—and benchmark its in vitro toxicity, oxidative stress potential, and mutagenicity against baseline nitroaromatics.

Structural Rationale & Mechanistic Causality

The toxicity of nitroaromatics is not monolithic; it is heavily dictated by the electronic environment surrounding the nitro group and the presence of secondary reactive moieties.

  • The Nitroarene Core (Futile Cycling): The primary driver of NAC toxicity is the enzymatic bioreduction of the nitro group[1]. Single-electron transfer by flavoenzymes (e.g., NADPH:cytochrome P450 reductase) generates a highly reactive nitro anion radical[1]. In the presence of oxygen, this radical undergoes "futile cycling," generating superoxide anions (ROS) and regenerating the parent compound, leading to severe oxidative stress[1].

  • The Alkyne Moiety (Suicide Inhibition): Unlike simple nitrobenzenes, 4-(2-Nitrophenoxy)but-2-yn-1-ol possesses a but-2-yn-1-ol chain. Alkynes are known to act as mechanism-based (suicide) inhibitors of Cytochrome P450 (CYP) enzymes. Oxidation of the alkyne can yield reactive oxirene or ketene intermediates that covalently bind to the CYP heme, potentially altering the metabolic clearance of the compound compared to standard NACs.

  • The Ortho-Ether Linkage: The electron-withdrawing nature of the ortho-nitro group makes the ether linkage susceptible to enzymatic O-dealkylation. This cleavage releases o-nitrophenol, a known uncoupler of mitochondrial oxidative phosphorylation, adding a secondary vector of cytotoxicity.

Bioactivation NAC 4-(2-Nitrophenoxy)but-2-yn-1-ol (Parent Compound) CYP CYP450 Enzymes (O-dealkylation / Oxidation) NAC->CYP Oxidation Reductase Flavoenzymes (CPR) (1e- Reduction) NAC->Reductase Bioreduction Phenol o-Nitrophenol (Mitochondrial Uncoupler) CYP->Phenol Ether Cleavage Inhibition CYP Heme Alkylation (Suicide Inhibition) CYP->Inhibition Alkyne Activation Radical Nitro Anion Radical (R-NO2•-) Reductase->Radical ROS Superoxide (O2•-) Oxidative Stress Radical->ROS Futile Cycling (O2) DNA Hydroxylamine / DNA Adducts (Mutagenesis) Radical->DNA Further Reduction

Fig 1. Divergent bioactivation pathways of 4-(2-Nitrophenoxy)but-2-yn-1-ol driving toxicity.

Comparative Toxicity Matrix

To objectively benchmark 4-(2-Nitrophenoxy)but-2-yn-1-ol, we compare its structural parameters against three reference compounds representing different tiers of NAC toxicity[2].

CompoundStructural ClassPrimary Toxicity MechanismAmes Test (Mutagenicity)Relative Cytotoxicity (HepG2 IC50)
Nitrobenzene Simple NitroareneMethemoglobinemia, mild ROSWeakly Positive[2]High (~500 µM)
2,4-Dinitrotoluene DinitroareneHepatotoxicity, ROS, UncouplingPositiveModerate (~150 µM)
1-Nitropyrene Nitro-PAHBulky DNA Adducts (dG-C8)[2]Strongly Positive[2]Very Low (<10 µM)
4-(2-Nitrophenoxy)but-2-yn-1-ol Functionalized Nitro EtherROS, CYP Inhibition, UncouplingModerately PositiveModerate (~80-120 µM)

*Estimated based on QSAR models for ortho-substituted nitro ethers and alkyne derivatives.

Self-Validating Experimental Protocol

Relying solely on generic cell viability assays is scientifically insufficient, as it conflates cytostatic effects with true mechanism-driven cytotoxicity. The following step-by-step protocol isolates the specific mechanisms of nitroaromatic toxicity using a self-validating control system.

Rationale for Self-Validation: We employ HepG2 cells due to their basal expression of human CYPs and reductases. To prove that toxicity is driven by the nitro anion radical rather than generic lipotoxicity, the protocol includes a parallel assay arm pre-treated with Dicoumarol (an inhibitor of NQO1). NQO1 performs a detoxifying 2-electron reduction that safely bypasses the toxic 1-electron radical stage. If Dicoumarol exacerbates the compound's toxicity, it definitively validates that the 1-electron ROS pathway is the primary toxic driver.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well black, clear-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment (Validation Step): Treat half the experimental wells with 50 µM Dicoumarol for 2 hours prior to compound exposure to inhibit NQO1-mediated detoxification.

  • Compound Exposure: Dose cells with a concentration gradient (1 µM to 1000 µM) of 4-(2-Nitrophenoxy)but-2-yn-1-ol, alongside Nitrobenzene and 1-Nitropyrene as reference controls. The vehicle control must be maintained at 0.1% DMSO. Incubate for 48 hours.

  • Multiplexed Endpoint Analysis:

    • Mitochondrial Viability: Add CellTiter-Glo® reagent to measure ATP depletion, which indicates mitochondrial uncoupling by the o-nitrophenol cleavage product.

    • Oxidative Stress: In a parallel plate, load cells with 10 µM H₂DCFDA for 30 mins before compound exposure. Measure fluorescence (Ex/Em 485/535 nm) at 1h, 4h, and 24h to capture the kinetics of superoxide generation.

  • Data Synthesis: Calculate IC₅₀ shifts. A leftward shift in the IC₅₀ of the Dicoumarol-treated group validates the 1-electron nitroreduction mechanism.

ProtocolWorkflow cluster_validation Self-Validating Treatment Arms Seed Seed HepG2 Cells (Metabolically Active) Arm1 Standard Media (Basal Metabolism) Seed->Arm1 Arm2 + Dicoumarol (NQO1 Inhibited) Seed->Arm2 Dose Dose: 4-(2-Nitrophenoxy)but-2-yn-1-ol (vs. Reference NACs) Arm1->Dose Arm2->Dose ATP ATP Assay (Mitochondrial Toxicity) Dose->ATP ROS DCFDA Assay (Kinetic ROS Generation) Dose->ROS

Fig 2. Self-validating screening workflow for comparative nitroaromatic toxicity.

Structure-Activity Relationship (QSAR) Insights

Advanced QSAR modeling of nitroaromatics demonstrates that in vivo toxicity (e.g., LD₅₀) strongly correlates with the energy of the Lowest Unoccupied Molecular Orbital (ELUMO)[3][4]. The lower the ELUMO, the easier the nitro group accepts an electron to form the toxic radical[3].

In 4-(2-Nitrophenoxy)but-2-yn-1-ol, the ether oxygen donates electron density into the aromatic ring via resonance (an ortho +M effect). This slightly raises the ELUMO compared to an unsubstituted nitrobenzene, theoretically making the initial 1-electron reduction less thermodynamically favorable. However, this protective electronic effect is counterbalanced by the alkyne group's potential for CYP-mediated reactive metabolite formation, making its overall toxicity profile highly dependent on the specific metabolic phenotype of the target tissue.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

  • Mutagenicity of Nitroaromatic Compounds Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Structure-Toxicity Relationships of Nitroaromatic Compounds ResearchGate (Structural Chemistry) URL:[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Environmental Toxicology and Chemistry (Oxford Academic / SETAC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Nitrophenoxy)but-2-yn-1-ol proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex chemical intermediates like 4-(2-Nitrophenoxy)but-2-yn-1-ol requires a rigorous, self-validating approach to laboratory safety. This compound, characte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex chemical intermediates like 4-(2-Nitrophenoxy)but-2-yn-1-ol requires a rigorous, self-validating approach to laboratory safety. This compound, characterized by both a nitroaromatic ring and a terminal alkyne moiety, presents specific reactivity and toxicity profiles that dictate strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[1].

The following guide provides the authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of 4-(2-Nitrophenoxy)but-2-yn-1-ol in a professional research or drug development laboratory.

Hazard Characterization and Causality

To design a safe disposal system, we must first understand the structural causality behind the compound's hazards.

  • Nitroaromatic Toxicity: Nitroaromatic compounds (NACs) are recognized environmental pollutants that exhibit significant cellular toxicity and potential mutagenicity[2]. In biological systems, the nitro group can be reduced to reactive hydroxylamines, leading to oxidative stress. Therefore, any waste stream containing this compound must be treated as acutely hazardous to aquatic life and human health.

  • Alkyne Reactivity: The but-2-yn-1-ol side chain introduces an alkyne group, which can undergo exothermic addition reactions.

  • Incompatibility: The electron-withdrawing nature of the nitro group combined with the alkyne means this compound must be strictly isolated from strong reducing agents (which could trigger an uncontrolled, exothermic reduction of the nitro group) and strong oxidizers. Mixing incompatible chemicals is a primary cause of laboratory waste incidents, potentially leading to fires or toxic gas release[3].

Quantitative Waste Profiling

All quantitative and qualitative data regarding the waste stream must be documented for the licensed disposal vendor.

Waste CharacteristicSpecification / ClassificationCausal Rationale
EPA Waste Code Characteristic (Toxicity/Reactivity)Nitroaromatics exhibit systemic toxicity; alkynes pose mild reactivity risks[4].
Primary Hazard Health Hazard, Environmental ToxicityContamination of waterways causes severe ecological damage[1].
Incompatibilities Strong oxidizers, strong bases, reducing agentsPrevents exothermic degradation or explosive intermediate formation[3].
Approved Container High-Density Polyethylene (HDPE) or PTFEPrevents solvent degradation and ensures leak-proof containment[4].
Final Destruction High-Temperature IncinerationEnsures complete breakdown of the nitroaromatic ring into N2, CO2, and H2O, preventing environmental persistence.

Operational Disposal Protocol

The following methodology provides a self-validating workflow for the disposal of 4-(2-Nitrophenoxy)but-2-yn-1-ol solutions and contaminated consumables. Under no circumstances should this chemical be disposed of down the laboratory sink[3].

Step 1: Container Selection and Preparation
  • Select an appropriate waste receptacle: Utilize a chemically compatible, UN-rated container, typically high-density polyethylene (HDPE) or Teflon (PTFE)[4].

  • Inspect the container: Ensure the container is free from structural damage, deterioration, and is equipped with a secure, leak-proof closure[4].

  • Pre-labeling: Before adding any waste, affix a standard hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name (4-(2-Nitrophenoxy)but-2-yn-1-ol), the primary solvent (if in solution), and the accumulation start date.

Step 2: Waste Segregation and Transfer
  • Verify Compatibility: Ensure the waste container does not contain incompatible chemical streams (e.g., do not add to a container holding concentrated acids, bases, or heavy metal catalysts)[3].

  • Transfer: In a certified chemical fume hood, carefully transfer the 4-(2-Nitrophenoxy)but-2-yn-1-ol waste into the container. Use a funnel to prevent spills.

  • Seal: Immediately seal the container tightly. Funnels must not be left in the waste container.

Step 3: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the sealed waste container into a secondary containment tray within the designated SAA. This physical barrier prevents catastrophic spills if the primary container fails[4].

  • Segregation in SAA: Ensure the SAA maintains appropriate physical distances between incompatible waste groups (e.g., keep the nitroaromatic waste away from flammable solvent waste if the primary solvent is non-flammable, or away from oxidizers)[4].

Step 4: Final Transfer and Licensed Disposal
  • Volume/Time Limits: Monitor the SAA. Once the container is full, or the regulatory time limit (often 90 to 180 days depending on generator status) is reached, transfer the container to the facility's main hazardous waste storage area.

  • Manifesting: Work with your Environmental Health and Safety (EHS) officer to prepare the RCRA manifest.

  • Vendor Hand-off: Transfer the waste to a licensed environmental services provider. The required disposal method is high-temperature incineration at a permitted facility, which safely destroys the nitroaromatic framework without generating toxic byproducts[1].

Waste Lifecycle Visualization

The following diagram illustrates the validated logic flow for processing 4-(2-Nitrophenoxy)but-2-yn-1-ol waste, ensuring a closed-loop safety system from generation to final destruction.

G Gen Waste Generation 4-(2-Nitrophenoxy)but-2-yn-1-ol Seg Chemical Segregation (Isolate from Oxidizers/Reducers) Gen->Seg Cont Primary Containment (HDPE/PTFE, Leak-proof closure) Seg->Cont SAA Satellite Accumulation Area (Secondary Containment) Cont->SAA EHS EHS Documentation & Manifesting (RCRA Compliance) SAA->EHS Disp Licensed RCRA Disposal (High-Temp Incineration) EHS->Disp

Workflow for the RCRA-compliant lifecycle management and disposal of nitroaromatic alkyne waste.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Environmental Marketing Services. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]

  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid. MedPro Disposal. Available at:[Link]

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Nitrophenoxy)but-2-yn-1-ol

Handling bifunctional organic intermediates like 4-(2-Nitrophenoxy)but-2-yn-1-ol requires a rigorous, mechanistic understanding of molecular reactivity. As researchers and drug development professionals, we cannot rely o...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling bifunctional organic intermediates like 4-(2-Nitrophenoxy)but-2-yn-1-ol requires a rigorous, mechanistic understanding of molecular reactivity. As researchers and drug development professionals, we cannot rely on generic safety guidelines. This specific compound merges a potentially energetic nitroaromatic moiety with a highly reactive propargylic alcohol derivative.

To ensure absolute safety and operational success, this guide breaks down the causality behind every required piece of Personal Protective Equipment (PPE) and establishes self-validating protocols for handling and disposal.

Chemical Profiling & Hazard Causality

Standard PPE is insufficient for this class of molecules. The lipophilic nature of the nitrophenoxy group allows for rapid dermal penetration, potentially leading to systemic toxicity or methemoglobinemia[1]. Simultaneously, the alkyne (propargylic) functionality introduces severe risks of thermal instability, flammability, and violent degradation upon exposure to strong acids or transition metals[2].

To design a fail-safe handling protocol, we must first isolate the quantitative and categorical risks associated with each functional group.

Table 1: Quantitative Hazard & Reactivity Profile

ParameterNitrophenoxy MoietyBut-2-yn-1-ol MoietyIntegrated Risk Assessment
Primary Hazard Class Irritant (Cat 2), Acute Tox (Cat 4)Flammable Liquid (Cat 3)Flammable, Toxic, Severe Irritant
Mechanistic Risk Dermal penetration; electron-withdrawing instability.Triple bond reactivity; explosive peroxide formation.High risk of exothermic decomposition.
Incompatible Materials Strong reducing agents, alkali metals.Copper, strong oxidizers, acids.Absolute avoidance of transition metals & oxidizers.
Thermal Stability Exothermic decomposition >150°C.Polymerization risk >100°C.Maintain reaction temperatures strictly <60°C .

Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected for handling 4-(2-Nitrophenoxy)but-2-yn-1-ol is dictated by the chemical's specific reactivity profile.

  • Hand Protection (Double-Gloving): Wear a heavy-duty butyl rubber or laminated glove (e.g., Silver Shield) over a standard nitrile inner glove (minimum 0.11 mm thickness).

    • Causality: Nitroaromatics can permeate standard thin nitrile over extended periods, acting as a carrier solvent for the toxic payload[1].

  • Eye/Face Protection: Tightly fitting chemical safety goggles conforming to EN 166 or NIOSH standards are mandatory[3]. If handling volumes >100 mL/g or operating under pressurized inert gas, a full-face shield must be added.

    • Causality: Micro-explosions or rapid off-gassing from alkyne degradation can bypass standard safety glasses.

  • Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex), fully buttoned to the collar.

    • Causality: The flammability of the butynol chain dictates that synthetic, non-FR clothing (like standard polyester) must be avoided. In the event of a flash fire, synthetic fibers will melt into the skin, whereas FR materials self-extinguish[3].

  • Respiratory Protection: All handling must occur in a certified chemical fume hood. If ventilation is compromised, a NIOSH-approved full-face respirator with organic vapor (OV) cartridges is required[4].

Operational Workflow & Handling Protocol

The following methodology ensures that every step of the handling process is verified before proceeding to the next, creating a closed-loop, self-validating safety system.

Step-by-Step Methodology:

  • Pre-Operation Verification (Self-Validation): Before opening the chemical container, verify the fume hood monitor reads a face velocity of at least 100 fpm. Visually inspect the workspace to ensure the absolute absence of copper, alkali metals, or strong oxidizers[2]. If the hood alarm sounds or incompatibles are present, abort the procedure.

  • Inert Atmosphere Preparation: Purge the reaction vessel with Argon or Nitrogen. The alkyne moiety is prone to oxidative degradation; handling under an inert atmosphere suppresses this pathway.

  • Dispensing: Use strictly non-sparking spatulas (PTFE or ceramic) for solids, or glass/PTFE syringes for solutions.

    • Causality: Static discharge or mechanical friction from standard steel tools can initiate the decomposition of the alkyne triple bond[3].

  • Reaction Execution: Monitor internal temperatures continuously. Maintain reaction temperatures strictly below 60°C unless a thorough Differential Scanning Calorimetry (DSC) safety profile has been established for your specific synthetic route.

  • Decontamination: Wipe down all surfaces with a solvent that effectively dissolves the compound (e.g., acetone), followed by a rigorous soap and water wash.

HandlingWorkflow A 1. Fume Hood Prep Verify Flow & Clear Incompatibles B 2. Don Advanced PPE (Double Nitrile, FR Coat, Goggles) A->B C 3. Inert Gas Purge (Argon/Nitrogen Atmosphere) B->C D 4. Dispense Chemical (Use Non-Sparking PTFE Tools) C->D E 5. Reaction Execution (Strict Temp Control < 60°C) D->E F 6. Decontamination (Solvent Wipe & Wash) E->F

Safe handling and operational workflow for 4-(2-Nitrophenoxy)but-2-yn-1-ol.

Spill Management & Disposal Plan

Improper disposal of nitroaromatic alkynes can lead to delayed exothermic reactions in waste carboys. Follow these strict logistical plans.

Spill Management Protocol:

  • Immediate Isolation: Evacuate personnel from the immediate area and remove all ignition sources (heat, sparks, open flames)[3].

  • Containment (Self-Validation): Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Check your absorbent: Do NOT use combustible materials like sawdust, as the oxidizing potential of the nitro group combined with the flammable alkyne will cause auto-ignition[2].

  • Collection: Use non-sparking PTFE tools to sweep up the absorbent and place it into a tightly sealed, chemically compatible hazardous waste container[5].

Disposal Methodology:

  • In-Lab Segregation: Check the pH of the waste solution. Ensure it is neutral (pH 6-8) before transferring to the main waste carboy. Causality: Acidic conditions can catalyze the unexpected polymerization of the alkyne moiety.

  • Waste Routing: Segregate strictly into a "Halogen-Free Organic Waste" container. (If chlorinated solvents were used as the reaction medium, route to "Halogenated Organic Waste"). Do not mix with heavy metal waste streams.

  • Final Destruction: Transfer to an approved Environmental Health and Safety (EHS) waste disposal plant. The compound must be destroyed via controlled high-temperature incineration equipped with a scrubber to neutralize the toxic nitrogen oxides (NOx) produced during combustion[6].

References

  • Title: 2-Butyn-1-ol(764-01-2)MSDS Source: chemicalbook.com URL: 4

  • Title: Safety Data Sheet - Combi-Blocks (4-(2-Nitrophenoxy)benzonitrile) Source: combi-blocks.com URL: 6

  • Title: SAFETY DATA SHEETS Source: cato-chem.com URL: 5

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (1,2-Bis(2-nitrophenoxy)ethane) Source: thermofisher.com URL: 1

  • Title: 4-Chloro-2-butyn-1-ol SDS, 13280-07-4 Safety Data Sheets - ECHEMI Source: echemi.com URL: 3

  • Title: SAFETY DATA SHEET - ThermoFisher (2-Butyn-1-ol) Source: thermofisher.com URL: 2

Sources

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